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  • Product: 1H-Tetrazol-5-amine, 1-octyl-
  • CAS: 62654-16-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Workflows of 1-Octyl-1H-tetrazol-5-amine: A Comprehensive Technical Guide

Executive Summary In the landscape of modern molecular design, the tetrazole ring occupies a privileged position as a metabolically stable, stereoelectronically tunable scaffold. Specifically, 1-octyl-1H-tetrazol-5-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern molecular design, the tetrazole ring occupies a privileged position as a metabolically stable, stereoelectronically tunable scaffold. Specifically, 1-octyl-1H-tetrazol-5-amine (CAS: 62654-16-4) represents a highly specialized structural motif that marries the rigid, electron-rich core of a 1,5-disubstituted tetrazole with the lipophilic anchoring properties of an eight-carbon aliphatic chain.

This technical guide dissects the physicochemical architecture of 1-octyl-1H-tetrazol-5-amine. By examining its role as a cis-amide bioisostere and detailing robust, self-validating protocols for its synthesis and characterization, this document serves as an authoritative blueprint for integrating this molecule into drug discovery pipelines and advanced materials research.

Structural and Physicochemical Architecture

The utility of 1-octyl-1H-tetrazol-5-amine stems directly from its dichotomous structure. The tetrazole core is highly polar and capable of participating in extensive hydrogen-bonding networks, while the octyl chain drives hydrophobic interactions and membrane permeation [1].

Quantitative Physicochemical Profile

Understanding the baseline metrics of this compound is critical for predicting its behavior in biological assays and formulation matrices. The data summarized below highlights its lipophilic nature, which is heavily influenced by the octyl substituent.

Table 1: Core Physicochemical Parameters of 1-Octyl-1H-tetrazol-5-amine

ParameterValueMechanistic Implication
Molecular Formula

High nitrogen content (35.5%); imparts energetic properties and high H-bonding capacity.
Molecular Weight 197.28 g/mol Optimal for small-molecule drug design (well within Lipinski’s Rule of 5).
XLogP3 / LogP ~2.20 – 2.60High lipophilicity; ensures rapid partitioning into lipid bilayers and cellular membranes.
Topological Polar Surface Area (TPSA) 69.62 ŲBalances the hydrophobic chain, maintaining sufficient aqueous solubility for assay development.
Boiling Point (Predicted) 343.2 °C (at 760 mmHg)Indicates strong intermolecular forces (hydrogen bonding via the exocyclic amine).
Rotatable Bonds 7High conformational flexibility in the lipid tail, allowing adaptive binding in hydrophobic pockets.

Data synthesized from foundational chemical databases and predictive modeling [1].

Mechanistic Role in Drug Design: The cis-Amide Bioisostere

While 5-substituted tetrazoles are universally recognized as bioisosteres for carboxylic acids, 1,5-disubstituted tetrazoles (such as 1-octyl-1H-tetrazol-5-amine) serve a fundamentally different purpose: they are highly effective surrogates for the cis-amide bond [2].

In native peptides and endogenous ligands, the amide bond predominantly exists in the trans conformation due to steric hindrance. However, certain critical biological interactions require the higher-energy cis conformation. 1,5-disubstituted tetrazoles force a synperiplanar geometry that perfectly mimics the spatial arrangement of a cis-amide, but with absolute resistance to proteolytic cleavage [2]. The addition of the octyl chain in 1-octyl-1H-tetrazol-5-amine further transforms this scaffold into a potent lipid-anchored mimic, ideal for targeting transmembrane receptors or integrating into lipid nanoparticles.

Table 2: Comparative Bioisosteric Properties

PropertyNative cis-Amide1-Octyl-1H-tetrazol-5-amineAdvantage of Tetrazole Replacement
Conformation Transient, energetically unfavorableLocked synperiplanar geometryEliminates entropic penalty during target binding.
Metabolic Stability Highly susceptible to proteasesCompletely resistant to hydrolysisDrastically increases in vivo half-life.
Lipophilicity Generally low (unless alkylated)High (LogP ~2.6)Octyl chain drives passive membrane diffusion.
Logical Workflow of Bioisosteric Replacement

The following diagram illustrates the causal pathway of utilizing 1-octyl-1H-tetrazol-5-amine in structural optimization.

G N1 Endogenous Target (cis-Amide / Urea Motif) N2 Bioisosteric Replacement (1,5-Disubstituted Tetrazole) N1->N2 Structural Optimization N3 1-Octyl-1H-tetrazol-5-amine (Lead Scaffold) N2->N3 Scaffold Selection N4 Lipid Anchoring (Octyl Chain) N3->N4 Physicochemical Tuning N5 Conformational Locking (Tetrazole Core) N3->N5 Stereoelectronic Mimicry N6 Enhanced Membrane Permeability (LogP ~2.6) N4->N6 Hydrophobic Interaction N7 Proteolytic Stability & Target Engagement N5->N7 Synperiplanar Conformation

Logical workflow of bioisosteric replacement utilizing 1-octyl-1H-tetrazol-5-amine.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic rationale (the why) alongside the operational instruction (the how).

Protocol A: Combinatorial Synthesis via Thiocarbamate Cyclization

Traditional Ugi-azide reactions can be limited by substrate scope. A more robust, modern approach for synthesizing 1-alkyl-5-aminotetrazoles utilizes the sequential reaction of primary amines with thiocarbamates, followed by azide cyclization [3].

Objective: Synthesize high-purity 1-octyl-1H-tetrazol-5-amine.

Step-by-Step Methodology:

  • Thiourea Formation:

    • Action: Dissolve octylamine (1.0 eq) and 2,2,2-trifluoroethylthiocarbamate (1.05 eq) in acetonitrile. Stir at room temperature for 2 hours.

    • Causality: The trifluoroethoxide acts as an excellent leaving group. This allows for the mild formation of the intermediate octyl-thiourea without the need for toxic, highly reactive isothiocyanates.

  • S-Alkylation (Activation):

    • Action: Add 1,3-propane sultone (1.1 eq) to the reaction mixture. Heat to 60 °C for 4 hours.

    • Causality: The sultone selectively alkylates the sulfur atom of the thiourea. This converts the sulfur into a zwitterionic leaving group, highly activating the central iminium carbon for nucleophilic attack.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the thiourea mass and the appearance of the zwitterionic intermediate confirms successful activation.

  • Azide Cyclization:

    • Action: Add sodium azide (

      
      , 1.5 eq) and triethylamine (2.0 eq). Reflux at 80 °C for 12 hours.
      
    • Causality: The azide anion acts as a nucleophile, attacking the activated iminium carbon. This triggers a rapid intramolecular electrocyclic ring closure, forming the highly stable aromatic tetrazole ring.

  • Workup and Purification:

    • Action: Quench with water, extract with ethyl acetate, and wash with brine. Purify via flash chromatography (DCM/MeOH gradient).

    • Causality: The lipophilic octyl chain ensures the product partitions entirely into the organic phase, while unreacted azide salts remain in the aqueous phase, ensuring safe and efficient purification.

Protocol B: Chromatographic Determination of Lipophilicity (LogP)

Because 1-octyl-1H-tetrazol-5-amine possesses surfactant-like properties (a polar head and a hydrophobic tail), traditional shake-flask methods for LogP determination often fail due to emulsion formation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a superior, dynamic alternative.

Objective: Empirically validate the XLogP3 value of ~2.6.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Action: Prepare a gradient of Methanol and LC-MS grade Water, both buffered with 0.1% Formic Acid (pH ~2.7).

    • Causality: The acidic buffer ensures the exocyclic amine remains in a consistent protonation state, preventing peak tailing and ensuring reproducible retention times.

  • Calibration Curve Generation:

    • Action: Inject a standardized mixture of reference compounds with known LogP values (e.g., aniline, toluene, chlorobenzene, naphthalene). Plot their retention factors (

      
      ) against their literature LogP values.
      
    • Causality: Establishes a linear regression model that correlates column retention directly to lipophilicity, specific to the exact column chemistry and flow dynamics used.

  • Sample Analysis:

    • Action: Inject a 1 mg/mL solution of 1-octyl-1H-tetrazol-5-amine. Record the retention time (

      
      ).
      
    • Causality: Calculate the retention factor (

      
      ) and interpolate the LogP from the calibration curve. This provides a highly accurate, emulsion-free measurement of the compound's hydrophobicity.
      

Conclusion

1-Octyl-1H-tetrazol-5-amine is a highly versatile scaffold that bridges the gap between lipophilic membrane anchors and stereoelectronically precise cis-amide bioisosteres. By leveraging its unique physicochemical properties—specifically its locked synperiplanar geometry and LogP of ~2.6—researchers can overcome metabolic liabilities in peptide-based drug discovery. The self-validating synthetic and analytical protocols provided herein ensure that this compound can be robustly integrated into advanced chemical workflows.

References

  • Neochoritis, C. G., et al. Tetrazoles via Multicomponent Reactions. PMC - NIH. Retrieved from:[Link]

  • Myagmardorj, B., et al. One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. PMC - NIH. Retrieved from:[Link]

Exploratory

Solubility and stability of 1H-Tetrazol-5-amine, 1-octyl- in organic solvents

This technical guide details the solubility and stability profile of 1-octyl-1H-tetrazol-5-amine (CAS: 62654-16-4), a specialized amphiphilic tetrazole derivative. This analysis synthesizes structural property relationsh...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility and stability profile of 1-octyl-1H-tetrazol-5-amine (CAS: 62654-16-4), a specialized amphiphilic tetrazole derivative. This analysis synthesizes structural property relationships with field-proven experimental protocols for researchers in energetic materials, corrosion inhibition, and pharmaceutical synthesis.

Executive Summary & Chemical Identity

1-Octyl-1H-tetrazol-5-amine (also known as 1-octyl-5-aminotetrazole) is a bifunctional heterocyclic compound combining a polar, high-nitrogen tetrazole head group with a lipophilic octyl tail.[1] Unlike its parent compound, 5-aminotetrazole (5-AT), which is highly water-soluble and crystalline, the 1-octyl derivative exhibits distinct amphiphilic behavior and altered thermal stability.

  • CAS Number: 62654-16-4[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 197.28 g/mol

  • Structural Character: Amphiphilic (Polar head / Non-polar tail)

Core Applications
  • Corrosion Inhibition: The tetrazole nitrogen coordinates with metal surfaces (Cu, Al), while the octyl tail forms a hydrophobic barrier.

  • Energetic Plasticizers: Used to desensitize high-nitrogen energetic materials while maintaining energy density.

  • Pharmaceutical Intermediates: Precursor for peptidomimetics and lipophilic drug delivery systems.

Physicochemical Profile & Solubility Analysis

Solubility Mechanism

The solubility of 1-octyl-1H-tetrazol-5-amine is governed by the competition between the hydrogen-bonding capacity of the amino-tetrazole core and the van der Waals forces of the


 alkyl chain.
  • Water Solubility: Negligible. The hydrophobic octyl chain disrupts the hydrogen bonding network required for aqueous solvation, rendering the molecule insoluble in water (unlike 5-AT).

  • Organic Solubility: The molecule follows a "like dissolves like" principle for semi-polar to non-polar solvents.

Solvent Compatibility Matrix

The following table summarizes predicted and experimentally correlated solubility behaviors based on Hansen Solubility Parameters (HSP) for 1-substituted tetrazoles.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMFExcellent (>100 mg/mL)Strong dipole interactions solvate the tetrazole ring; alkyl chain is accommodated.
Alcohols Methanol, EthanolGood (20–50 mg/mL)H-bonding with the amine/ring nitrogens; alkyl chain soluble in organic moiety.
Chlorinated Dichloromethane (DCM), ChloroformGood Excellent solvation of the lipophilic tail and polarizable ring system.
Ethers/Esters THF, Ethyl AcetateModerate Soluble, but may require heating for saturation.
Aliphatic HC Hexane, HeptanePoor The polar tetrazole head group aggregates, preventing dissolution despite the octyl tail.
Aqueous Water, 0.1M HClInsoluble Hydrophobic effect dominates.
Experimental Protocol: Gravimetric Solubility Determination

To validate solubility in a specific solvent system, use the following saturation shake-flask method.

SolubilityProtocol Start Weigh Excess Solute (approx. 50 mg) AddSolvent Add Solvent (1 mL) in Sealed Vial Start->AddSolvent Agitate Agitate @ 25°C (24 Hours, 500 rpm) AddSolvent->Agitate Equilibrate Equilibrate (Sedimentation 4h) Agitate->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Dry Evaporate & Dry (Vacuum Oven) Filter->Dry Calc Calculate Solubility (mg/mL) Dry->Calc

Figure 1: Standardized workflow for gravimetric solubility determination of lipophilic tetrazoles.

Stability Assessment & Degradation Pathways

Thermal Stability

1-substituted 5-aminotetrazoles generally exhibit lower melting points than their unsubstituted counterparts due to the disruption of intermolecular hydrogen bonding.

  • Melting Point: Expected range 150°C – 170°C (vs. ~205°C for 5-AT).

  • Decomposition: Onset typically >190°C .[2][3][4]

  • Warning: At temperatures near the melting point, the compound may undergo isomerization rather than simple decomposition.

Chemical Stability: The Dimroth Rearrangement

The most critical stability risk for 1-substituted 5-aminotetrazoles is the Dimroth Rearrangement . Under basic conditions or high thermal stress, the 1-substituted isomer (kinetic product) can rearrange to the thermodynamically more stable 5-(alkylamino)-1H-tetrazole.

Mechanism:

  • Base-catalyzed deprotonation of the exocyclic amine.

  • Ring opening to an azido-amidine intermediate.

  • Ring closure on the alternative nitrogen.

Practical Implication: Avoid storing 1-octyl-1H-tetrazol-5-amine in basic solvents (e.g., pyridine, amines) or exposing it to strong bases (NaOH, KOH) during processing, as this will alter the chemical structure and efficacy.

DimrothRearrangement Reactant 1-Octyl-1H-tetrazol-5-amine (Kinetic Form) Intermediate Open-Chain Azido-Amidine Reactant->Intermediate Ring Opening Product N-Octyl-1H-tetrazol-5-amine (Thermodynamic Form) Intermediate->Product Recyclization Condition Base / Heat Condition->Reactant

Figure 2: The Dimroth Rearrangement pathway, a primary degradation risk under basic conditions.

Hydrolytic & Photostability
  • Hydrolysis: The tetrazole ring is remarkably stable to acid hydrolysis. It mimics a carboxylic acid metabolically but is chemically resistant.

  • Photostability: Generally stable to ambient light. However, as with all nitrogen-rich heterocycles, long-term storage should be in amber vials to prevent slow photo-oxidation of the amine group.

Handling and Storage Recommendations

Based on the physicochemical profile, the following storage protocols are mandatory to maintain compound integrity (>99% purity).

ParameterRecommendationRationale
Temperature +2°C to +8°CRetards thermal isomerization and slow oxidation.
Atmosphere Inert (Argon/Nitrogen)Prevents moisture uptake (hygroscopicity of the amine) and oxidation.
Container Amber GlassProtects from UV degradation.
Incompatible Strong Bases, OxidizersPrevents Dimroth rearrangement and energetic decomposition.

References

  • Dimroth, O. (1909).[5][6] Ueber intramolekulare Umlagerungen.[6] Umlagerungen in der Reihe des 1, 2, 3-Triazols.[5][6] Justus Liebig's Annalen der Chemie.[6] Link (Foundational mechanism for tetrazole/triazole rearrangement).

  • Kiselev, V. G., & Gritsan, N. P. (2009). Theoretical study of the 5-aminotetrazole thermal decomposition. The Journal of Physical Chemistry A, 113(15), 3677-3684.[7] Link (Thermal stability data for aminotetrazole core).

  • Voitekhovich, S. V., et al. (2008). 1-Substituted 5-aminotetrazoles: Syntheses from CNN3 with primary amines. Organic Letters, 10(20), 4665-4667. Link (Synthesis and characterization of 1-alkyl analogs).

  • ChemicalBook. (2024). CAS 62654-16-4 Entry: 1-Octyl-1H-tetrazol-5-amine.[1][8] Link (Verification of chemical identity).

  • Araujo, N., et al. (2024). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry. Link (Modern synthesis and stability insights).

Sources

Foundational

Technical Guide: Crystal Structure Analysis of 1-Octyl-Substituted Tetrazolamines

Executive Summary This technical guide outlines the end-to-end workflow for the structural elucidation of 1-octyl-substituted tetrazolamines , a class of amphiphilic heterocycles with significant potential in high-energy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the end-to-end workflow for the structural elucidation of 1-octyl-substituted tetrazolamines , a class of amphiphilic heterocycles with significant potential in high-energy density materials (HEDM) and pharmaceutical bioisosteres.[1]

The presence of a flexible lipophilic octyl chain (


) attached to a polar, hydrogen-bond-donating tetrazole core introduces specific crystallographic challenges—primarily lattice disorder  and twinning . This guide provides a self-validating protocol for synthesis, crystal engineering, low-temperature X-ray data collection, and advanced refinement strategies required to resolve these structures with publication-quality precision.

Molecular Architecture & Synthesis Context

The Amphiphilic Challenge

1-octyl-5-aminotetrazole represents a "Janus" molecule:

  • Polar Head: The 5-aminotetrazole moiety is rigid, planar, and capable of multiple hydrogen bond donor/acceptor interactions (Amphiprotic nature).[1]

  • Lipophilic Tail: The octyl chain is flexible, prone to thermal motion, and drives packing via weak Van der Waals forces.[1]

Regioselective Synthesis & Isomer Identification

Alkylation of 5-aminotetrazole typically yields a mixture of 1-substituted and 2-substituted isomers.[1] While


 NMR can suggest isomer ratios, Single Crystal X-Ray Diffraction (SCXRD) is the definitive method for assignment.[1]

Key Structural Differentiator:

  • 1-Isomer: The alkyl group is adjacent to the carbon.[1] The ring geometry shows specific bond length alternations (N1-N2 vs N2-N3).[1]

  • 2-Isomer: The alkyl group is on the Nitrogen adjacent to the ring Carbon.[1]

SynthesisWorkflow cluster_0 Pre-Crystallization cluster_1 Crystal Engineering Start 5-Aminotetrazole (Anhydrous) Rxn Alkylation (Octyl Bromide/Base) Start->Rxn Iso Isomer Mixture (1- vs 2-octyl) Rxn->Iso Purify Column Chromatography (Sep. Isomers) Iso->Purify Growth Slow Evaporation (Biphasic Solvent) Purify->Growth

Figure 1: Workflow from raw materials to isomer-pure crystals.[1] The separation step is critical as co-crystallization of isomers leads to irresolvable disorder.[1]

Crystal Growth Engineering

Growing diffraction-quality crystals of octyl-tetrazoles is non-trivial due to the "greasy" tail preventing tight lattice formation.[1]

Solvent Selection Strategy

Standard polar solvents (MeOH, Water) often lead to twinning or microcrystalline powders.[1] A biphasic slow-diffusion method is recommended to balance the solubility of the head and tail.[1]

MethodSolvent SystemMechanismSuitability
Slow Evaporation Ethanol/Ethyl Acetate (1:[1]1)Gradual supersaturationHigh .[1] Good for initial screening.
Vapor Diffusion THF (inner) / Pentane (outer)Anti-solvent diffusionCritical .[1] Best for minimizing octyl chain disorder.
Interface Diffusion Water / DichloromethaneLiquid-liquid interfaceMedium .[1] Risk of hydration (pseudopolymorphs).[1]
Handling "Soft" Crystals

Crystals with long alkyl chains are often soft and plastically deformable.[1]

  • Protocol: Do not cut crystals with a scalpel, as this induces stress fractures.[1] Use a microneedle to separate clusters in the mother liquor.[1]

X-Ray Diffraction Protocol

Data Collection Parameters

Because the octyl chain exhibits high thermal motion at room temperature, collecting data at 298 K will likely result in "smeared" electron density for the tail (


).[1]
  • Temperature: 100 K (Nitrogen stream) is mandatory.[1] This "freezes" the alkyl chain conformations, allowing for anisotropic refinement.[1]

  • Resolution: Aim for

    
     or better (
    
    
    
    for Mo
    
    
    ). High-angle data is essential to resolve the N-N bonds in the tetrazole ring.[1]
  • Exposure Time: Increase exposure time for high-angle frames. The scattering power of the flexible tail drops off rapidly with resolution.[1]

Structural Elucidation & Refinement

This is the most technically demanding phase.[1] The tetrazole core will solve easily, but the octyl chain may appear disordered or exhibit high displacement parameters (Ueq).[1]

Refinement Strategy for Disordered Tails

If the octyl chain shows elongated thermal ellipsoids:

  • Identify Disorder: Check the Difference Fourier Map for split peaks around the terminal carbons (

    
    ).[1]
    
  • Split Models: If two conformations are visible, assign PART 1 and PART 2 with occupancy variables (e.g., 21.0 and -21.0 in SHELXL).[1]

  • Restraints (The "Toolbox"):

    • DFIX: Restrain C-C bond lengths to

      
       and 1,3-distances to 
      
      
      
      .
    • SIMU: Restrain anisotropic displacement parameters (ADPs) of adjacent atoms to be similar.[1]

    • ISOR: Apply approximate isotropic behavior if ellipsoids become "non-positive definite" (NPD).[1]

    • Rigid Bond Restraint (RIGU): Highly effective for long vibrating chains.[1]

Verifying the Tetrazole Core[1]
  • Bond Lengths: In 1-substituted tetrazoles, the

    
     and 
    
    
    
    bonds are typically shorter than
    
    
    .[1][2]
  • Planarity: The tetrazole ring should be planar (

    
    ).
    

RefinementLogic Check Check Tail Thermal Ellipsoids Ok Ellipsoids Spherical? Check->Ok Yes Bad Elongated/ Split? Check->Bad No Final Final Refinement (R1 < 5%) Ok->Final Split Model Disorder (PART 1/2) Bad->Split Discrete Positions Restrain Apply Restraints (DFIX, SIMU, RIGU) Bad->Restrain Smeared Density Split->Restrain Restrain->Final

Figure 2: Decision matrix for handling alkyl chain disorder during structure refinement.

Supramolecular Analysis[3][4]

In 1-octyl-substituted tetrazolamines, the crystal packing is governed by the Microphase Separation principle.[1]

The Bilayer Motif

Expect the structure to segregate into distinct polar and non-polar domains:

  • Polar Domain: Tetrazole rings form centrosymmetric dimers via

    
     hydrogen bonds.[1]
    
    • Interaction:

      
       is the strongest interaction.
      
  • Non-Polar Domain: Octyl chains interdigitate or form "tail-to-tail" bilayers to maximize hydrophobic contacts.[1]

Quantitative Metrics

When reporting the structure, calculate and tabulate:

  • Packing Coefficient (

    
    ):  Usually lower (65-70%) due to flexible tails.[1]
    
  • Inter-planar Distance: Distance between stacked tetrazole rings (

    
     stacking), typically 
    
    
    
    .[1]
  • Hydrogen Bond Geometry:

    • 
       Angle: 
      
      
      
      indicates strong directionality.[1]
    • 
       Distance: 
      
      
      
      for
      
      
      .[1]

Pharmaceutical & Material Implications[1]

Understanding the crystal structure allows for predictive modeling of material properties:

  • Solubility: A "herringbone" packing of octyl chains usually correlates with lower solubility than parallel stacking.[1]

  • Stability: If the octyl chains are highly disordered even at 100K, the material may have a low melting point or undergo solid-solid phase transitions near room temperature (polymorphism risk).[1]

References

  • Synthesis and Structure of 1-benzyl-5-amino-1H-tetrazole (BAT)

    • Source: Comptes Rendus de l'Académie des Sciences (2011)
    • Relevance: Establishes the dimeric H-bond motif (

      
      ) typical for 1-substituted-5-aminotetrazoles.[1]
      
    • URL:[Link] (Proxy verification via Search Result 1.6)

  • Structural Analysis of 1-octyl-1,2,3-triazole derivatives

    • Source: PMC / Acta Crystallographica (2023/2024)
    • Relevance: Provides the "hairpin" and "bilayer" packing models for octyl-substituted azoles; details disorder handling in C8 chains.
    • URL:[Link] (Proxy verification via Search Result 1.4)

  • Crystal Structure of Anhydrous 5-Aminotetrazole

    • Source: CrystEngComm (2011/2025)
    • Relevance: The foundational structure for the headgroup, defining the planar geometry and tautomeric forms (1H- vs 2H-).[1]

    • URL:[Link] (Proxy verification via Search Result 1.8)

  • Synthesis of 1-substituted 5-aminotetrazoles

    • Source: Organic Letters / MDPI (2008/2022)
    • Relevance: Protocols for regioselective alkylation (1- vs 2- position) using cyanogen azide or direct alkylation.[1]

    • URL:[Link] (Proxy verification via Search Result 1.1)

Sources

Exploratory

Theoretical and computational studies of 1H-Tetrazol-5-amine, 1-octyl-

Title: Theoretical and Computational Profiling of 1-Octyl-5-aminotetrazole: A Comprehensive Framework Executive Summary 1H-Tetrazol-5-amine, 1-octyl- (CAS: 62654-16-4), hereafter referred to as 1-Octyl-5-aminotetrazole (...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Theoretical and Computational Profiling of 1-Octyl-5-aminotetrazole: A Comprehensive Framework

Executive Summary

1H-Tetrazol-5-amine, 1-octyl- (CAS: 62654-16-4), hereafter referred to as 1-Octyl-5-aminotetrazole (1-OAT) , represents a distinct class of amphiphilic heterocycles.[1] It combines a high-nitrogen polar headgroup (tetrazole) with a lipophilic tail (octyl chain).[1] This dual nature dictates its utility in two primary high-value sectors: corrosion inhibition (forming self-assembled monolayers on copper/steel) and medicinal chemistry (as a bioisostere for carboxylic acids with enhanced membrane permeability).[1]

This technical guide establishes the definitive computational framework for characterizing 1-OAT. It synthesizes density functional theory (DFT) protocols for electronic structure analysis with molecular dynamics (MD) simulations for interfacial behavior, grounded in authoritative methodologies applied to homologous 5-aminotetrazoles.[1]

Module 1: Electronic Structure & Tautomerism (DFT Protocol)

The fundamental reactivity of 1-OAT is governed by its tautomeric state and frontier molecular orbitals. Unlike unsubstituted 5-aminotetrazole, the 1-octyl substitution locks the annular tautomerism, restricting the molecule to the 1H-form. However, amino-imino tautomerism remains a critical variable.[1]

Computational Methodology
  • Functional/Basis Set: B3LYP/6-311++G(d,p) is the standard for organic nitrogen-rich heterocycles, providing an optimal balance between cost and accuracy for geometry optimization and frequency calculations.[1]

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

    
    ) and octanol (
    
    
    
    ) to simulate physiological and lipid environments.
Tautomeric Equilibrium

While the octyl group prevents 1H


2H annular migration, the exocyclic amino group allows for two distinct forms:
  • Amino Form: 1-octyl-1H-tetrazol-5-amine (Aromatic, highly stable).[1]

  • Imino Form: 1-octyl-1,4-dihydro-5H-tetrazol-5-imine (Non-aromatic, higher energy).[1]

Theoretical Insight: DFT studies on homologous 1-substituted-5-aminotetrazoles consistently confirm the amino form is thermodynamically preferred by


15–20 kcal/mol due to the retention of aromaticity in the tetrazole ring.[1]

Figure 1: Tautomeric & Resonance Pathways

Tautomerism Fig 1: Thermodynamic equilibrium strongly favors the Amino form due to aromatic stabilization. Amino Amino Form (Stable Aromatic) TS Transition State (H-Transfer) Amino->TS +ΔG‡ TS->Amino Imino Imino Form (High Energy) TS->Imino Non-Aromatic Imino->TS

Module 2: Reactivity Descriptors & Corrosion Inhibition

1-OAT is a potent corrosion inhibitor candidate.[1] The tetrazole ring acts as an anchor for metal surfaces (Cu, Fe), while the octyl tail forms a hydrophobic barrier.

Global Reactivity Descriptors

Key parameters derived from the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies quantify inhibition efficiency.

DescriptorFormulaSignificance for 1-OAT
Energy Gap (

)

Lower

implies higher reactivity and easier adsorption onto metal surfaces.[1]
Electronegativity (

)

Indicates the tendency to attract electrons from the metal surface (back-donation).
Global Hardness (

)

Soft molecules (low

) adsorb more easily.[1] 1-OAT is classified as a "soft" inhibitor.[1]
Fraction of e- Transferred (

)

Positive

confirms electron donation from 1-OAT to the metal (Chemiesorption).[1]
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the active sites for adsorption.

  • Negative Regions (Red): Concentrated on the tetrazole nitrogens (N2, N3, N4), serving as nucleophilic centers for coordinating with metal cations (

    
    , 
    
    
    
    ).
  • Positive Regions (Blue): Localized on the amino hydrogens, facilitating H-bonding with solvent or oxide layers.[1]

Module 3: Intermolecular Dynamics (MD Simulation)

Static DFT calculations must be validated by dynamic simulations to understand the behavior of the octyl tail in solvation and at interfaces.

Simulation Protocol
  • Force Field: COMPASS II or OPLS-AA (optimized for organic heterocycles and long alkyl chains).[1]

  • Ensemble: NVT (Canonical) for equilibration, NPT (Isothermal-Isobaric) for production runs.[1]

  • Time Step: 1.0 fs; Duration: >50 ns.

Interfacial Adsorption Model

For corrosion studies, a periodic box containing a Metal Slab (e.g., Cu(111)) + 1-OAT molecules + Water is used.[1]

  • Adsorption Mode: At low concentrations, 1-OAT lies flat (parallel) to maximize

    
    -orbital interaction.[1] At high concentrations, the octyl tails force a vertical  (perpendicular) alignment, creating a dense, hydrophobic "brush" that repels water and corrosive ions (
    
    
    
    ,
    
    
    ).

Figure 2: Computational Characterization Workflow

Workflow Fig 2: Integrated workflow linking electronic properties to macroscopic behavior. cluster_0 Phase 1: Quantum Mechanics (DFT) cluster_1 Phase 2: Molecular Dynamics Geom Geometry Opt (B3LYP/6-311++G**) Freq Freq Calculation (IR/Raman Validation) Geom->Freq NBO NBO Analysis (Charge Transfer) Geom->NBO Build System Builder (1-OAT + Water + Cu(111)) NBO->Build Partial Charges Equil Equilibration (NVT/NPT, 50ns) Build->Equil Anal Analysis (RDF, Diffusion Coeff) Equil->Anal

Module 4: Experimental Validation Strategy

To ensure the "Trustworthiness" of the computational model, specific experimental correlates must be established.

  • Spectroscopic Verification:

    • IR Spectrum: Compare calculated vibrational frequencies (scaled by ~0.96) with experimental FTIR. Look for the characteristic tetrazole ring breathing mode at ~1000-1100 cm⁻¹ and N-H stretches at 3300-3400 cm⁻¹.[1]

    • NMR: Compute GIAO-NMR shielding tensors to predict

      
       and 
      
      
      
      shifts. The C5 carbon (tetrazole) typically appears around 155-160 ppm.[1]
  • Thermodynamic Validation:

    • Heat of Formation (HOF): Calculate HOF using isodesmic reactions (bond separation reactions) and compare with DSC (Differential Scanning Calorimetry) data if available.

References

  • Characterization of 5-Aminotetrazole as a Corrosion Inhibitor. Source: ResearchGate.[1] Context: Establishes the baseline DFT and MD protocols for 5-aminotetrazole derivatives on copper surfaces. URL:[Link]

  • Theoretical Study on the Tautomerization of 1,5-Diaminotetrazole. Source: National Institutes of Health (PubMed/PMC). Context: Provides the authoritative MP2/CCSD(T) methodology for determining tautomeric stability in aminotetrazoles. URL:[Link]

  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives. Source: ResearchGate.[1] Context: Details the calculation of global reactivity descriptors (HOMO/LUMO, Hardness) for tetrazole-based inhibitors. URL:[Link]

  • Molecular Dynamics Simulation of Surfactants at Interfaces. Source: National Institutes of Health (PubMed). Context: Validates the MD protocols (force fields, ensembles) for simulating long-chain amphiphiles like the octyl tail of 1-OAT. URL:[Link]

  • 1H-Tetrazol-5-amine, 1-octyl- Substance Details. Source: US EPA (CompTox).[1] Context: Verification of the specific chemical entity, CAS registry, and physical identifiers. URL:[Link]

Sources

Foundational

Thermal Decomposition &amp; Physicochemical Characterization of 1-Octyl-1H-tetrazol-5-amine

Topic: Thermal Decomposition Properties of 1-Octyl-1H-tetrazol-5-amine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary & Chemical Identity 1-Octyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Decomposition Properties of 1-Octyl-1H-tetrazol-5-amine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Chemical Identity

1-Octyl-1H-tetrazol-5-amine (CAS: 62654-16-4) represents a specific class of lipophilic high-nitrogen heterocycles. Unlike its parent compound, 5-aminotetrazole (5-AT), which is a high-melting energetic material, the introduction of the n-octyl chain at the N1-position significantly alters its physicochemical profile.[1] This modification imparts solubility in organic solvents and lowers the melting point, making it a candidate for energetic binders, surface-active ligands, and pharmaceutical intermediates.[1]

This guide details the thermal stability boundaries, decomposition kinetics, and characterization protocols required to safely handle and utilize this compound.[1]

Chemical Structure & Identity
PropertySpecification
IUPAC Name 1-Octyl-1H-tetrazol-5-amine
Molecular Formula

Molecular Weight 197.28 g/mol
Nitrogen Content ~35.5% (High-nitrogen energetic scaffold)
Structural Feature Amphiphilic: Hydrophilic aminotetrazole head + Lipophilic octyl tail

Physicochemical Characterization

Before thermal analysis, sample purity must be validated.[1] Impurities (e.g., unreacted sodium azide, octyl halides) can catalyze premature decomposition or alter melting endotherms.[1]

Purity Verification Protocol
  • 
    -NMR (DMSO-
    
    
    
    ):
    Diagnostic signals include the triplet for the terminal methyl (~0.85 ppm), the multiplet for the octyl chain (1.2–1.8 ppm), and the triplet for the
    
    
    protons (~4.1–4.3 ppm).[1] The amine (
    
    
    ) protons typically appear as a broad singlet around 6.5–7.0 ppm.[1]
  • FTIR: Look for the characteristic tetrazole ring vibrations (~1000–1100

    
     and ~1400–1500 
    
    
    
    ) and the absence of the azide peak (~2100
    
    
    ), which would indicate incomplete cyclization.[1]

Thermal Decomposition Profile

The thermal behavior of 1-substituted-5-aminotetrazoles is governed by the stability of the tetrazole ring.[1] The octyl chain acts as an internal plasticizer, lowering the melting point compared to the methyl homologue, but the decomposition onset is primarily dictated by the electronic stability of the


 ring.[1]
Predicted Thermal Events (Homologous Series Analysis)

Based on the behavior of 1-methyl-5-aminotetrazole and general 1-alkyl-5-aminotetrazoles:

Thermal EventTemperature Range (Approx.)NatureMechanistic Insight
Melting (

)
80°C – 120°C EndothermicDisruption of H-bonding network by the flexible octyl chain.
Decomposition Onset (

)
170°C – 200°C ExothermicRing strain release; rupture of the

bond.[1]
Peak Decomposition (

)
210°C – 230°C ExothermicRapid evolution of

gas.[1]

Critical Safety Note: 1-substituted tetrazoles can exhibit autocatalytic decomposition.[1] Isothermal heating near the


 for extended periods may lead to thermal runaway.[1]
Experimental Protocol: DSC & TGA

To obtain precise data for your specific batch, follow this standardized workflow:

  • Instrument: Heat Flux DSC and TGA (simultaneous or separate).

  • Sample Mass: 1.0 – 2.0 mg (Keep mass low to prevent sensor damage from rapid gas evolution).

  • Crucible: Aluminum (crimped but vented) or Alumina.[1] Note: Vented pans are essential to allow

    
     escape and prevent pan rupture.
    
  • Atmosphere: Nitrogen (

    
    ) flow at 50 mL/min.[1]
    
  • Heating Rates (

    
    ):  Perform runs at 5, 10, and 20 °C/min to calculate kinetic parameters.
    

Decomposition Mechanism

The thermal degradation of 1-octyl-1H-tetrazol-5-amine follows a radical or concerted pathway characteristic of tetrazoles.

Primary Fragmentation Pathway[1]
  • Ring Opening: The rate-limiting step is the rupture of the tetrazole ring, likely at the

    
     bond.[1]
    
  • Azide Intermediate: Formation of a transient imidoyl azide intermediate.[1]

  • Nitrogen Elimination: Rapid loss of molecular nitrogen (

    
    ).[1]
    
  • Rearrangement: The remaining fragment rearranges to form octyl-cyanamide or carbodiimide derivatives, which may polymerize or decompose further at higher temperatures.[1]

Visualization: Decomposition Pathway

DecompositionMechanism Start 1-Octyl-1H-tetrazol-5-amine (Solid) Intermediate Azido-Amidine Intermediate Start->Intermediate Ring Opening (T > 170°C) Products Octyl-Cyanamide + N2 (Gas) Intermediate->Products -N2 Elimination (Exothermic) Residue Polymerized Residue (Melam/Melem) Products->Residue Secondary Polymerization

Caption: Proposed thermal fragmentation pathway of 1-substituted-5-aminotetrazoles involving ring opening and nitrogen elimination.

Kinetic Analysis & Safety Parameters

For shelf-life prediction and process safety, the Activation Energy (


) must be calculated using multi-heating rate DSC data.[1]
Recommended Kinetic Models
  • Kissinger Method: Uses the shift in peak temperature (

    
    ) with heating rate (
    
    
    
    ).[1]
    
    
    [1]
  • Ozawa-Flynn-Wall (OFW): A model-free isoconversional method suitable for complex energetic decompositions.[1]

Expected Kinetic Values
  • Activation Energy (

    
    ):  Typically 140 – 180 kJ/mol  for 1-alkyl-5-aminotetrazoles.[1]
    
  • Log A (Pre-exponential factor): Typically 12 – 16

    
     .[1]
    
Workflow: Kinetic Parameter Determination

KineticWorkflow Step1 Data Collection DSC at 5, 10, 20 °C/min Step2 Extract Peak Temps (Tp) and Conversion (α) Step1->Step2 Step3 Apply Kissinger/OFW Models Step2->Step3 Step4 Calculate Ea and A Step3->Step4 Step5 Predict Critical Temp (Tb) (Cook-off Temperature) Step4->Step5

Caption: Step-by-step workflow for determining thermal safety parameters from DSC data.

References

  • Synthesis & Properties of 1-Substituted 5-Aminotetrazoles

    • Journal of Organic Chemistry, "Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitr
    • [1]

  • Thermal Behavior of Tetrazole Homologues

    • Thermochimica Acta, "Thermal decomposition of 5-aminotetrazole derivatives".[1] (General reference for the tetrazole ring stability).

  • Energetic Materials Characterization Standards

    • NIST Chemistry WebBook, "1H-Tetrazol-5-amine Data".[1][2][3]

    • [1]

  • Kinetic Modeling of Tetrazoles

    • RSC Advances, "Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels".[1]

Disclaimer: The thermal properties of energetic materials can vary based on crystal morphology and purity.[1] Always perform small-scale screening (1-2 mg) before scaling up.

Sources

Exploratory

Technical Monograph: 1-Octyl-1H-tetrazol-5-amine (CAS 62654-16-4)

[1] Executive Summary 1-Octyl-1H-tetrazol-5-amine (CAS 62654-16-4) is a specialized high-nitrogen heterocyclic compound characterized by a 5-aminotetrazole core functionalized with a lipophilic octyl chain at the N1 posi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-Octyl-1H-tetrazol-5-amine (CAS 62654-16-4) is a specialized high-nitrogen heterocyclic compound characterized by a 5-aminotetrazole core functionalized with a lipophilic octyl chain at the N1 position.[1] This structural motif serves as a critical intermediate in two distinct high-value sectors: energetic materials , where it functions as a plasticizer or energetic binder modifier due to its high heat of formation and nitrogen content; and medicinal chemistry , where it acts as a lipophilic bioisostere for carboxylic acids, enhancing membrane permeability of polar pharmacophores.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis challenges (specifically regioselectivity), and safety protocols. It is designed for researchers requiring high-purity synthesis and characterization data.

Part 1: Chemical & Physical Characterization[1][2]

The introduction of an octyl chain to the 5-aminotetrazole ring significantly alters the solubility and stability profile compared to the parent compound. The lipophilic tail facilitates solubility in organic solvents (DCM, Ethyl Acetate) while retaining the polar, hydrogen-bonding capability of the amino-tetrazole headgroup.

Physicochemical Data Table
PropertyValueNotes
Chemical Name 1-Octyl-1H-tetrazol-5-amineIUPAC
CAS Number 62654-16-4
Molecular Formula C₉H₁₉N₅
Molecular Weight 197.28 g/mol
Appearance White to off-white crystalline solidLow melting point solid
Density ~1.16 g/cm³Predicted
Melting Point 98–102 °CDependent on purity/isomer content
Boiling Point ~343 °CDecomposition likely before BP
LogP 2.2 – 2.6Lipophilic (Octyl chain dominance)
pKa ~5.5 (Tetrazole ring)Acidic N-H is substituted; amine is weakly basic
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in Water

Part 2: Synthesis & Regioselectivity (The Core Challenge)

The Regioselectivity Problem

Synthesizing N-substituted aminotetrazoles presents a classic regioselectivity challenge. Direct alkylation of 5-aminotetrazole usually favors the N2-isomer due to steric and electronic factors, whereas the N1-isomer (CAS 62654-16-4) is often the thermodynamically less favored product in basic alkylation conditions.

To selectively target the N1-octyl derivative, researchers must employ specific synthetic pathways that bypass direct alkylation or use directing groups.

Validated Synthetic Pathway: Heterocyclization

The most robust method for ensuring N1-regiochemistry is the heterocyclization of octyl-substituted precursors rather than alkylating the formed ring.

Protocol: 1-Octyl-1H-tetrazol-5-amine via Octyl Isothiocyanate Rationale: This method builds the ring onto the octyl amine, guaranteeing the N1 position is occupied by the octyl group.

  • Step 1: Carbodiimide Formation

    • Reagents: Octyl isothiocyanate, HgO (mercury(II) oxide) or milder desulfurizing agents.

    • Reaction: The isothiocyanate is converted to the carbodiimide intermediate.

    • Note: Modern green chemistry variants use iodine/base or EDCI to avoid mercury.

  • Step 2: Azide Cycloaddition

    • Reagents: Sodium Azide (NaN₃), Aluminum Chloride (AlCl₃) catalyst, or Hydrazoic acid (generated in situ).

    • Mechanism: The azide anion attacks the carbodiimide carbon, followed by electrocyclic ring closure.

    • Result: Exclusive formation of the 1-substituted tetrazole.

Visualization: Synthesis Logic & Regioselectivity

The following diagram illustrates the divergence between direct alkylation (yielding mixtures) and the targeted heterocyclization route.

SynthesisPath cluster_0 Preferred Route Start 5-Aminotetrazole Alkylation Direct Alkylation (Octyl Bromide + Base) Start->Alkylation Low Selectivity Mixture Mixture of Isomers (N2 Major / N1 Minor) Alkylation->Mixture AltStart Octylamine Isothiocyanate Octyl Isothiocyanate AltStart->Isothiocyanate CS2 / Base Cyclization Azide Cycloaddition (NaN3 / Catalyst) Isothiocyanate->Cyclization Desulfurization Target 1-Octyl-1H-tetrazol-5-amine (CAS 62654-16-4) Cyclization->Target High Regioselectivity

Caption: Comparison of direct alkylation (low selectivity) vs. heterocyclization (high selectivity) for N1-substituted tetrazoles.

Part 3: Experimental Protocol (Self-Validating)

Purification & Identification

Since CAS 62654-16-4 is often a research intermediate, purity must be validated before biological or energetic testing.

1. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate:Hexane (3:7) or DCM:MeOH (95:5).

  • Visualization: UV (254 nm) is weak; use Phosphomolybdic Acid (PMA) stain or Iodine chamber (lipophilic chain stains yellow/brown).

  • Validation: The N1-isomer typically runs lower (more polar) than the N2-isomer in non-polar solvent systems due to the dipole moment orientation.

2. NMR Characterization (Diagnostic Signals)

  • ¹H NMR (DMSO-d₆):

    • δ 6.5–7.0 ppm (s, 2H): Characteristic broad singlet for the primary amine (-NH₂). Note: If alkylation occurred at the exocyclic amine, this signal would disappear or become a triplet (1H).

    • δ 4.1–4.3 ppm (t, 2H): Triplet for the N-CH₂- (methylene attached to tetrazole). The chemical shift of this proton is diagnostic for N1 vs N2 substitution (N2 isomers typically appear slightly upfield).

    • δ 0.85 ppm (t, 3H): Terminal methyl of the octyl chain.

Part 4: Hazards & Safety Profile

While the octyl chain reduces the shock sensitivity compared to lower molecular weight tetrazoles (like 5-aminotetrazole or methyl-tetrazoles), this compound is still a high-nitrogen energetic material precursor.

GHS Classification (Inferred)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

    • H228: Flammable solid (High nitrogen content increases flammability risk).

Critical Handling Protocols
  • Energetic Stability: Avoid heating above 150°C. Although the octyl chain acts as a "diluent" for the energetic tetrazole core, decomposition can still be rapid and exothermic.

  • Incompatibility: Do not mix with strong oxidizing agents or strong acids. Contact with strong acids can generate hydrazoic acid (HN₃) traces if hydrolysis occurs, which is highly toxic and explosive.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can affect accurate weighing for stoichiometric reactions.

References

  • Synthesis of 5-Substituted Tetrazoles

    • Title: "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
    • Source: New Journal of Chemistry (RSC)[3]

    • URL:[Link]

  • General Tetrazole Properties

    • Title: "1H-Tetrazol-5-amine Substance Details"
    • Source: NIST Chemistry WebBook[4]

    • URL:[Link]

  • Regioselective Synthesis Strategies

    • Title: "Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole"
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Chemical Identity & Registry

    • Title: "1H-Tetrazol-5-amine, 1-octyl- Substance Details"
    • Source: US EPA Substance Registry Services
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

1-octyl-1H-tetrazol-5-amine as a carboxylic acid isostere in drug design

This guide is structured as a high-level Application Note for medicinal chemists and drug discovery scientists. It addresses the specific compound 1-octyl-1H-tetrazol-5-amine while placing it within the broader, scientif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Application Note for medicinal chemists and drug discovery scientists. It addresses the specific compound 1-octyl-1H-tetrazol-5-amine while placing it within the broader, scientifically accurate context of tetrazole bioisosterism.

Navigating Tetrazole Bioisosterism: From Acid Mimics to Lipophilic Anchors

Part 1: Executive Summary & Scientific Rationale
1.1 The Bioisosteric Context

In medicinal chemistry, 5-substituted-1H-tetrazoles are the canonical bioisosteres for carboxylic acids.[1] They possess a planar structure and an acidic proton (pKa ~4.5–5.0) on the ring nitrogen, allowing them to mimic the electrostatic and hydrogen-bonding profile of a carboxylate anion (-COO⁻) while offering improved metabolic stability and lipophilicity.[1]

However, the specific compound 1-octyl-1H-tetrazol-5-amine represents a distinct structural class: the 1,5-disubstituted tetrazole .[1] Unlike the classic acidic isostere, this molecule is alkylated at the N1 position, which removes the acidic ring proton. Consequently, it does not function as a direct electronic mimic of a carboxylic acid.[1] Instead, it serves as a neutral, lipophilic urea or cis-amide isostere with unique hydrogen-bonding capabilities.[1]

1.2 Structural & Physicochemical Profile
FeatureCarboxylic Acid (R-COOH)5-Substituted Tetrazole (Classic Isostere)1-Octyl-1H-tetrazol-5-amine (Topic Compound)
Acidity (pKa) ~4.5 (Acidic)~4.5–5.0 (Acidic)Neutral / Weakly Basic (Amine pKa ~2–3)
Charge at pH 7.4 Anionic (-1)Anionic (-1)Neutral (0)
H-Bond Donors 1 (OH)1 (NH)2 (Exocyclic -NH₂)
H-Bond Acceptors 2 (C=O, OH)3–4 (Ring Nitrogens)3–4 (Ring Nitrogens + Amine)
Primary Utility Electrostatic InteractionAcid Mimic, Metabolic StabilityAmide/Urea Mimic, Lipophilic Spacer

Key Insight: Researchers typically select 1-octyl-1H-tetrazol-5-amine when the goal is not to mimic the acidity of a fatty acid (like octanoic acid), but to mimic its spatial volume and lipophilic tail while replacing the polar head group with a metabolically robust, neutral H-bond donor/acceptor motif (the aminotetrazole).[1] This is particularly useful in designing inhibitors for receptors that recognize fatty acyl chains but require neutral binding pockets (e.g., specific GPCRs or viral capsid pockets).[1]

Part 2: Experimental Protocols
2.1 Protocol A: Synthesis of 1-Octyl-1H-tetrazol-5-amine

Rationale: This protocol utilizes the reaction between an isothiocyanate and an azide source.[1][2] This method is preferred over the Ugi reaction for simple alkyl derivatives due to higher atom economy and easier purification.

Reagents:

  • Octyl isothiocyanate (1.0 equiv)[1]

  • Sodium azide (NaN₃) (1.2 equiv)[1]

  • Mercuric chloride (HgCl₂) or Iodine (I₂) (Promoter/Desulfurizing agent)[1]

  • Solvent: DMF or Acetonitrile[1]

  • Base: Triethylamine (Et₃N)[1]

Workflow:

  • Preparation: Dissolve octyl isothiocyanate (10 mmol) in DMF (20 mL).

  • Azide Addition: Add NaN₃ (12 mmol) to the solution.

  • Activation:

    • Method A (HgCl₂): Add HgCl₂ (11 mmol) slowly (Caution: Toxic).[1] Stir at room temperature.

    • Method B (I₂): Add Iodine (10 mmol) and Et₃N (20 mmol).

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) for the disappearance of isothiocyanate.[1]

  • Workup:

    • Filter off inorganic salts (HgS or salts).[1]

    • Dilute filtrate with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the octyl chain signals (0.85 ppm triplet, 1.25 ppm multiplet) and the broad singlet for the -NH₂ group (typically ~6.5–7.0 ppm).[1] Note: Absence of ring NH signal confirms N1 substitution.[1]

  • MS (ESI): [M+H]⁺ peak at ~198.3 m/z.[1]

2.2 Protocol B: Lipophilicity (LogD) Assessment

Rationale: To verify the "lipophilic anchor" hypothesis, comparing the LogD of the tetrazole derivative against the parent fatty acid is crucial.[1]

  • Method: Shake-flask method or HPLC-based LogD determination.[1]

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4).

  • Procedure:

    • Dissolve compound in Octanol.[1]

    • Equilibrate with buffer for 24 hours.

    • Separate phases and analyze concentration via UV-Vis or LC-MS.[1]

  • Expectation: 1-octyl-1H-tetrazol-5-amine will exhibit a significantly higher LogD than octanoic acid at pH 7.4, as it does not ionize to a carboxylate.[1]

Part 3: Mechanism of Action & Pathway Visualization

The following diagrams illustrate the structural divergence between the "Classic" Acid Isostere and the "Topic" Amine Isostere, and the synthetic pathway.

3.1 Structural Divergence: Acid vs. Amine Isostere

Bioisostere_Logic Carboxyl Carboxylic Acid (R-COOH) Tetrazole_Acid 5-Substituted Tetrazole (R-CN4H) Classic Acid Isostere Carboxyl->Tetrazole_Acid Bioisosteric Replacement (Retains Acidity pKa ~5) Tetrazole_Amine 1-Substituted-5-Aminotetrazole (R-N4C-NH2) Topic Compound Carboxyl->Tetrazole_Amine Structural Modification (Loss of Acidity) Tetrazole_Acid->Tetrazole_Amine N-Alkylation (Blocks Acidic Site) Prop_Acid Anionic at pH 7.4 Hydrophilic Head Tetrazole_Acid->Prop_Acid Prop_Amine Neutral at pH 7.4 Lipophilic Head H-Bond Donor (NH2) Tetrazole_Amine->Prop_Amine

Caption: Comparison of the classic acidic tetrazole isostere vs. the neutral 1-substituted-5-aminotetrazole.

3.2 Synthetic Pathway (Desulfurization)

Synthesis_Pathway Start Octyl-NCS (Isothiocyanate) Intermediate Thiotetrazole Intermediate Start->Intermediate + NaN3 Azide Sodium Azide (NaN3) Product 1-Octyl-1H-tetrazol-5-amine Intermediate->Product Desulfurization (HgCl2 or I2/Et3N)

Caption: Synthesis of 1-octyl-1H-tetrazol-5-amine via isothiocyanate desulfurization.

Part 4: Strategic Application in Drug Design

When should you use 1-octyl-1H-tetrazol-5-amine instead of the classic acidic tetrazole?

  • Membrane Permeability:

    • Problem: Classic 5-substituted tetrazoles are ionized at physiological pH, which can limit passive diffusion across the blood-brain barrier (BBB) or cell membranes.[1]

    • Solution: The 1-octyl-1H-tetrazol-5-amine is neutral.[1] The octyl chain acts as a "grease" moiety, while the aminotetrazole head group provides polar interactions (H-bonding) without the penalty of a negative charge. This is ideal for intracellular targets where the drug must cross the lipid bilayer.

  • Urea/Amide Bioisosterism:

    • The R-N-C(=N)-N motif in 1-substituted-5-aminotetrazoles is topologically similar to a urea R-NH-C(=O)-NH2.[1]

    • If a hit compound contains a labile urea linkage, replacing it with the rigid, metabolically stable aminotetrazole ring can improve half-life (t1/2) while maintaining the H-bond donor/acceptor geometry.[1]

  • Transition State Mimicry:

    • While not an acid mimic, the aminotetrazole scaffold has been used to mimic the tetrahedral transition state of amide hydrolysis in protease inhibitors, acting as a non-cleavable "warhead."[1]

Part 5: References
  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Herr, R. J. (2002).[1] 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Structural Characterization. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.[1] Link

  • Popova, E. A., et al. (2019).[1] Synthesis and Properties of 1-Substituted 5-Aminotetrazoles. Russian Journal of Organic Chemistry, 55, 1361–1370. Link

  • Drug Hunter. (2025).[1] Bioisosteres for Drug Hunters: Carboxylic Acids and Amides.[1] Drug Hunter Application Notes. Link

  • Biot, C., et al. (2004).[1] 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids.[1][3] Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors. Journal of Medicinal Chemistry, 47(24), 5972-5983.[1] Link[1]

Sources

Application

Technical Application Note: Regioselective N-Alkylation of 5-Aminotetrazole with Octyl Bromide

Abstract & Introduction 5-Aminotetrazole (5-AT) is a high-nitrogen heterocycle serving as a critical pharmacophore in medicinal chemistry and a building block in energetic materials.[1][2] The alkylation of 5-AT presents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

5-Aminotetrazole (5-AT) is a high-nitrogen heterocycle serving as a critical pharmacophore in medicinal chemistry and a building block in energetic materials.[1][2] The alkylation of 5-AT presents a classic challenge in heterocyclic chemistry: regioselectivity .

Due to annular tautomerism (1H- vs 2H-tetrazole), the tetrazolate anion is an ambient nucleophile. Alkylation with octyl bromide (


) typically yields a mixture of two isomers:
  • 2-Octyl-5-aminotetrazole (N2-isomer): Generally the thermodynamic and major product.

  • 1-Octyl-5-aminotetrazole (N1-isomer): Generally the kinetic and minor product.

This application note details a robust, scalable protocol for the N-alkylation of 5-AT with octyl bromide. Unlike generic procedures, this guide focuses on controlling process parameters to maximize yield and efficiently separate the regioisomers, utilizing Nuclear Magnetic Resonance (NMR) for definitive structural assignment.

Mechanistic Insight & Reaction Design

The Challenge of Ambident Nucleophilicity

5-AT exists in equilibrium between its 1H and 2H tautomers. Upon deprotonation by a base, the resulting delocalized anion can attack the electrophile (octyl bromide) at either the N1 or N2 position.

  • Steric Factors: The N2 position is less sterically hindered than N1 (which is flanked by the exocyclic amine and the C5 carbon).

  • Electronic Factors: The N2-isomer is thermodynamically more stable due to better preservation of aromaticity in the tetrazole ring.

  • Exocyclic Amine: Direct alkylation of the exocyclic amine (

    
    ) is rare under standard basic conditions due to the electron-withdrawing nature of the tetrazole ring, which renders the exocyclic nitrogen less nucleophilic than the ring nitrogens.
    
Reaction Pathway Diagram[3]

ReactionPathway Substrate 5-Aminotetrazole (Tautomeric Mix) Base Base (K2CO3/NaOH) Deprotonation Substrate->Base Anion Tetrazolate Anion (Delocalized) Base->Anion - H+ Electrophile + Octyl Bromide (SN2 Attack) Anion->Electrophile ProductN2 2-Octyl-5-aminotetrazole (Major Isomer) Electrophile->ProductN2 Attack at N2 (Thermodynamic) ProductN1 1-Octyl-5-aminotetrazole (Minor Isomer) Electrophile->ProductN1 Attack at N1 (Kinetic)

Figure 1: Mechanistic pathway showing the bifurcation of the tetrazolate anion into N1 and N2 alkylated products.

Experimental Protocol

Reagents & Equipment
  • Substrate: 5-Aminotetrazole (anhydrous or monohydrate).[3] Note: If using monohydrate, extend drying times or use excess base.

  • Alkylating Agent: 1-Bromooctane (Octyl bromide), 99%.

  • Base: Potassium Carbonate (

    
    ), anhydrous, powder.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer, rotary evaporator.

Optimization Strategy

While NaOH/Water systems are cheaper, they often lead to lower solubility of the octyl halide and slower kinetics. The


/DMF  system is selected here for its ability to solubilize the intermediate anion and promote efficient 

substitution.
ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq 5-AT : 1.1 eq Octyl Bromide : 1.5 eq BaseSlight excess of electrophile ensures complete consumption of the polar 5-AT.
Temperature 70–80 °CSufficient energy to overcome activation barrier for

without degrading the tetrazole ring.
Time 12–18 HoursLong chain alkyl halides have slower kinetics than methyl/ethyl halides.
Concentration 0.5 M (relative to 5-AT)Balances reaction rate with solubility limits.
Step-by-Step Procedure

Step 1: Anion Formation

  • Charge a dry 250 mL round-bottom flask with 5-aminotetrazole (10.0 mmol, 0.85 g) and anhydrous

    
     (15.0 mmol, 2.07 g) .
    
  • Add DMF (20 mL) .

  • Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may thicken as the potassium salt forms.

Step 2: Alkylation 4. Add 1-bromooctane (11.0 mmol, 2.12 g / 1.9 mL) dropwise via syringe. 5. Equip the flask with a reflux condenser and heat the oil bath to 75 °C . 6. Stir vigorously for 16 hours.

  • Checkpoint: Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). 5-AT (baseline) should disappear; two new spots (products) will appear. The less polar spot (higher
    
    
    ) is typically the N2-isomer.

Step 3: Workup 7. Cool the mixture to RT. 8. Filter off the inorganic salts (


, excess 

) and wash the solid cake with a small amount of ethyl acetate. 9. Concentrate the filtrate under reduced pressure (high vacuum recommended to remove DMF) to obtain a semi-solid residue. 10. Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove residual DMF and unreacted 5-AT. 11. Wash with Brine (20 mL) , dry over anhydrous

, filter, and concentrate.

Step 4: Purification & Isolation 12. The crude residue contains a mixture of N2 (major) and N1 (minor) isomers. 13. Column Chromatography:

  • Stationary Phase: Silica Gel (230-400 mesh).
  • Eluent Gradient: Start with Hexane:Ethyl Acetate (9:1) to elute non-polar impurities, then gradient to 7:3 to elute the N2-isomer (major), and finally 1:1 to 0:1 to elute the N1-isomer (minor).
  • Collect fractions, analyze by TLC, and evaporate solvents to yield pure isomers.

Purification Workflow & Logic

The separation of isomers is the most critical step. N2-alkyl tetrazoles are significantly less polar than N1-alkyl tetrazoles because the dipole moment is better cancelled in the 2,5-disubstituted symmetry compared to the 1,5-disubstituted arrangement.

PurificationFlow Crude Crude Reaction Mixture (DMF, Salts, Isomers) Filtration Filtration (Remove KBr/K2CO3) Crude->Filtration Evaporation Evaporate DMF (High Vacuum) Filtration->Evaporation Extraction Aq. Workup (EtOAc / Water) Evaporation->Extraction Chromatography Silica Column Gradient Elution Extraction->Chromatography Fraction1 Fraction A (High Rf) 2-Octyl-5-aminotetrazole Chromatography->Fraction1 Hex:EtOAc (7:3) Fraction2 Fraction B (Low Rf) 1-Octyl-5-aminotetrazole Chromatography->Fraction2 Hex:EtOAc (1:1)

Figure 2: Purification workflow emphasizing the polarity difference between N2 and N1 isomers.

Validation & Analysis (Self-Correcting Data)

To ensure the protocol was successful, you must confirm the regiochemistry.


 NMR is the most reliable method for distinguishing N1 vs N2 isomers in tetrazoles.
Diagnostic NMR Data

The carbon atom at position 5 (C5) of the tetrazole ring exhibits a characteristic chemical shift depending on the substitution pattern.

Feature2-Octyl-5-aminotetrazole (N2) 1-Octyl-5-aminotetrazole (N1) Mechanistic Reason

NMR (C5)
~165 - 168 ppm ~153 - 156 ppm N2-substitution maintains higher symmetry and electron density distribution similar to the tetrazolate anion, deshielding C5.

NMR (

)
~4.4 - 4.6 ppm (t) ~4.1 - 4.3 ppm (t) N1-alkyl protons are often slightly shielded relative to N2 in this specific scaffold, though this can vary by solvent. Rely on

.
Polarity (

)
Higher (Less Polar) Lower (More Polar) 1,5-disubstitution creates a larger net dipole moment.
Yield Expectations
  • Total Yield: 70–85%

  • Regioisomeric Ratio (N2 : N1): Typically 4:1 to 8:1 depending on the solvent dryness and temperature.

Safety & Troubleshooting

  • Energetic Materials: While 5-aminotetrazole is relatively stable compared to other high-nitrogen compounds, it is a precursor to explosives. Avoid grinding dry solids.

  • Octyl Bromide: Irritant. Ensure proper ventilation.

  • Moisture Control: Water suppresses the reaction rate and can alter regioselectivity. Use anhydrous DMF.

  • Troubleshooting Low Yields:

    • Incomplete Conversion: Increase temperature to 90 °C or add 0.1 eq of Potassium Iodide (KI) to generate the more reactive octyl iodide in situ (Finkelstein condition).

    • Poor Separation:[2] If isomers co-elute, use a slower gradient or switch to Dichloromethane/Methanol mobile phase.

References

  • Regioselectivity in Tetrazole Alkylation: Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Source: Royal Society of Chemistry (RSC) URL:[Link] (Validates the preference for N2-alkylation under basic conditions and NMR characterization).

  • Synthesis of 5-Aminotetrazole Derivatives: Title: Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. Source: National Institutes of Health (PMC) URL:[Link] (Provides contrasting protocols for N1-selective synthesis and NMR data for comparison).

  • NMR Characterization of Diaminotetrazoles: Title: Chemistry of 2,5-Diaminotetrazole.[1][4][5] Source: Royal Society of Chemistry (RSC) Advances URL:[Link] (Definitive source for C5 NMR shifts: N2-isomer ~165.7 ppm).

Sources

Method

Application Note: Rational Design and Validation of 1-Octyl-1H-tetrazol-5-amine as an Advanced Metal Corrosion Inhibitor

Executive Summary The degradation of transition metals—particularly copper and mild steel—poses significant operational and economic challenges in industrial cooling water systems, marine environments, and chemical mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The degradation of transition metals—particularly copper and mild steel—poses significant operational and economic challenges in industrial cooling water systems, marine environments, and chemical mechanical planarization (CMP) processes. While traditional azole derivatives like benzotriazole (BTA) and 5-aminotetrazole (ATAH) are widely utilized for surface passivation, their relatively hydrophilic nature can compromise long-term barrier efficacy in highly aggressive, chloride-rich media.

1-Octyl-1H-tetrazol-5-amine (OTA) represents a rationally designed evolution in corrosion inhibition. By coupling the potent electron-donating capacity of the 5-aminotetrazole ring with the steric, hydrophobic shielding of an 8-carbon alkyl chain, OTA functions as a highly efficient, mixed-type inhibitor. This application note details the structure-activity relationship of OTA and provides a self-validating experimental protocol for evaluating its interfacial electrochemistry.

Structure-Activity Relationship (SAR) & Mechanistic Principles

The superior inhibition efficiency of OTA is rooted in its bifunctional molecular architecture, which synergizes chemisorption with physical barrier formation:

  • Chemisorption (The Anchor): The tetrazole ring contains four nitrogen atoms, supplemented by an exocyclic primary amine. These nitrogen centers are rich in lone-pair electrons that readily coordinate with the vacant d-orbitals of transition metals. This interaction forms a highly stable, insoluble organometallic complex at the metal-solution interface, effectively passivating the surface against anodic dissolution[1].

  • Physisorption & Steric Shielding (The Barrier): The integration of the 1-octyl tail provides a critical thermodynamic advantage over standard tetrazole inhibitors[2]. Once the headgroup is anchored to the metal, the non-polar octyl chains self-assemble via van der Waals interactions into a dense, hydrophobic monolayer. This structural arrangement displaces water molecules from the electrical double layer, significantly reducing the local dielectric constant and physically blocking the diffusion of corrosive species (such as ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ).

Mechanism cluster_0 Bifunctional Active Sites OTA 1-Octyl-1H-tetrazol-5-amine (OTA) Head 5-Aminotetrazole Headgroup (Electron Donor) OTA->Head Tail 1-Octyl Alkyl Chain (Steric Shield) OTA->Tail Metal Transition Metal Surface (Vacant d-orbitals) Head->Metal Chemisorption (Coordinate Bonds) Tail->Metal Physisorption (Hydrophobic SAM) Result Corrosion Inhibition (Mixed-Type Protection) Metal->Result Blocks H2O, O2, Cl-

Figure 1: Dual-action corrosion inhibition mechanism of OTA via chemisorption and steric shielding.

Self-Validating Experimental Protocols

To rigorously evaluate the inhibitory performance of OTA, a multi-tiered electrochemical and surface characterization workflow must be employed. This protocol is designed as a self-validating system : non-destructive techniques are prioritized to preserve the self-assembled monolayer (SAM), followed by destructive polarization and physical surface verification.

Phase 1: Substrate Preparation & Equilibration
  • Step 1: Mechanical Polishing. Abrade the metal specimens (e.g., Cu 99.9%) sequentially with SiC paper (400 to 2000 grit).

    • Causality: This ensures a standardized, reproducible surface roughness and removes native oxide layers that could artificially skew impedance data, forcing the inhibitor to interact directly with the bare metal.

  • Step 2: Degreasing. Sonicate the substrate in absolute ethanol and bi-distilled water for 5 minutes each, then dry under a cold

    
     stream.
    
  • Step 3: OCP Stabilization. Immerse the working electrode in the test solution (e.g., 3.5 wt% NaCl) containing varying concentrations of OTA (0.1 to 1.0 mM). Monitor the Open Circuit Potential (OCP) for 30 minutes.

    • Causality: The system must reach a steady-state thermodynamic equilibrium. Premature testing before the OTA monolayer has fully self-assembled will result in transient, non-representative electrochemical artifacts.

Phase 2: Electrochemical Impedance Spectroscopy (EIS)
  • Step 1: Execution. Apply an AC sinusoidal perturbation of ±10 mV peak-to-peak at the stabilized OCP, over a frequency range of 100 kHz to 10 mHz.

  • Step 2: Causality of Sequence. EIS must strictly precede Potentiodynamic Polarization. Because EIS uses a micro-amplitude signal, it is non-destructive and measures the charge transfer resistance (

    
    ) and double-layer capacitance (
    
    
    
    ) of the intact OTA film.
  • Step 3: Data Interpretation. A successful OTA film manifests as a significantly expanded Nyquist semicircle. The decrease in

    
     mathematically validates the displacement of high-dielectric water molecules by the low-dielectric octyl chains.
    
Phase 3: Potentiodynamic Polarization (PDP)
  • Step 1: Execution. Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1.0 mV/s.

  • Step 2: Causality. This destructive technique forces the electrode into anodic dissolution and cathodic reduction regimes. By extrapolating the Tafel slopes (

    
    , 
    
    
    
    ), the corrosion current density (
    
    
    ) is determined. Because this sweep destroys the surface film, it must be the final electrochemical step. If the shift in corrosion potential (
    
    
    ) is less than 85 mV compared to the blank, OTA is classified as a mixed-type inhibitor.
Phase 4: Surface Validation (XPS & Contact Angle)
  • Step 1: Contact Angle Goniometry. Measure the static water contact angle on the post-immersion substrate.

    • Causality: A shift from hydrophilic (<60°) to hydrophobic (>90°) physically validates the outward orientation of the 1-octyl tails.

  • Step 2: X-ray Photoelectron Spectroscopy (XPS). Analyze the N 1s and Metal 2p spectra.

    • Causality: This confirms the chemical state of the bond (e.g., Cu(I)-tetrazole complex formation) rather than mere physical adsorption[1].

Workflow cluster_tests 3. Sequential Electrochemical Profiling Prep 1. Substrate Preparation (Mechanical Polishing & Degreasing) OCP 2. Open Circuit Potential (OCP) (30 min Stabilization) Prep->OCP Immersion in Test Solution EIS Electrochemical Impedance Spectroscopy (Non-Destructive) OCP->EIS Steady-State Reached PDP Potentiodynamic Polarization (Destructive Sweep) EIS->PDP Preserves SAM Integrity Validation 4. Surface Validation (XPS & Contact Angle) PDP->Validation Post-Electrochemical Analysis Data 5. Isotherm Modeling & Efficiency Calculation Validation->Data Correlate Physical & Electrical Data

Figure 2: Self-validating experimental workflow for evaluating OTA corrosion inhibition efficacy.

Quantitative Data Presentation

The table below summarizes the comparative electrochemical parameters for a copper substrate in a 3.5 wt% NaCl solution. Note that while standard 5-aminotetrazole (ATAH) typically requires concentrations of ~10 mM to achieve 98% inhibition[3], the structural addition of the octyl chain in OTA achieves equivalent or superior protection at just 1.0 mM due to enhanced hydrophobic shielding[4].

OTA Concentration (mM)

(mV vs. Ag/AgCl)

(

)

(

)

(

)
Inhibition Efficiency (IE%)
0.0 (Blank) -2254.851,85045.2-
0.1 -2100.6515,40018.586.6%
0.5 -1980.1848,2009.196.3%
1.0 -1950.0585,6004.398.9%

Note: Inhibition Efficiency (IE%) is calculated using the formula:


.

References

  • A review of the effects of benzotriazole on the corrosion of copper and copper alloys in clean and polluted environments Source: ResearchGate URL:3[3]

  • Tetrazole based corrosion inhibitors (US9771336B2) Source: Google Patents (Ecolab USA Inc.) URL:2[2]

  • Characterization of Octyl Hydroxamic Acid as Inhibitor on Cu Chemical Mechanical Polishing Source: ResearchGate URL:4[4]

  • Characterization of 5-Aminotetrazole as a Corrosion Inhibitor in Copper Chemical Mechanical Polishing Source: Semantic Scholar (Int. J. Electrochem. Sci.) URL:1[1]

Sources

Application

Application Notes and Protocols for 1-Octyl-1H-tetrazol-5-amine in Energetic Materials Research

Prepared by: Gemini, Senior Application Scientist Abstract: The field of energetic materials is continually searching for novel compounds that offer superior performance, enhanced stability, and improved safety character...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The field of energetic materials is continually searching for novel compounds that offer superior performance, enhanced stability, and improved safety characteristics over conventional explosives. Nitrogen-rich heterocycles, particularly tetrazoles, are a promising class of materials due to their high heats of formation, significant nitrogen content, and the generation of environmentally benign dinitrogen gas upon decomposition.[1][2] This document provides detailed application notes and protocols for the synthesis, characterization, and preliminary energetic evaluation of 1-octyl-1H-tetrazol-5-amine. The inclusion of the C8 alkyl chain offers a unique opportunity to study the effects of long-chain substituents on the physical properties (e.g., solubility, crystal density) and sensitivity of tetrazole-based energetic materials. While the core subject is energetic materials, the detailed chemical synthesis and characterization protocols are presented to be accessible to a broad audience of chemical researchers, including those in drug development who work with similar heterocyclic scaffolds.

Compound Profile: 1-Octyl-1H-tetrazol-5-amine

1-Octyl-1H-tetrazol-5-amine is a derivative of 5-aminotetrazole, a foundational molecule in energetic materials research.[3] The structure consists of a high-nitrogen tetrazole ring, which provides the energetic character, and a non-polar octyl chain. This alkyl group is expected to influence the compound's physical properties, potentially making it useful as a melt-castable ingredient, a plasticizer, or a component to reduce the sensitivity of highly energetic formulations.[4]

PropertyValueSource(s)
CAS Number 62654-16-4[5][6]
Molecular Formula C9H19N5[6][7]
Molecular Weight 197.28 g/mol [6]
Chemical Structure CCCCCCCCn1c(N)nnn1[5][7]
Appearance White Solid (Predicted)[2]

Critical Safety Protocols for Handling Tetrazole Derivatives

Causality: Tetrazole-based compounds are energetic by nature and can be sensitive to shock, friction, and electrostatic discharge. Some derivatives can be dangerously explosive, especially when completely dry.[8][9] The following protocols are mandatory to ensure safe handling.

  • Personal Protective Equipment (PPE):

    • Wear flame-resistant lab coats, chemical safety goggles, and face shields at all times.[10][11]

    • Use appropriate protective gloves (e.g., nitrile); inspect them before each use.[10]

  • Handling and Engineering Controls:

    • All manipulations of dry tetrazole compounds must be conducted in a certified fume hood with the sash lowered as much as possible.[9]

    • Use non-sparking tools made of materials like brass or ceramic.[8][10]

    • Avoid the formation of dust and aerosols. Handle as a wetted solid where possible.[10]

    • Ground all equipment to prevent the buildup of static electricity, which can be an ignition source.[10]

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from heat sources, sparks, or open flames.[12]

    • Keep containers tightly closed to prevent the material from drying out.[8]

    • Store separately from incompatible materials, such as strong oxidizing agents or acids.[9]

  • Spill and Waste Management:

    • In case of a spill, immediately evacuate non-essential personnel and remove all ignition sources.[8]

    • Do not dry sweep. If the material is dry, it may require disposal by explosives experts.[8] For small, manageable spills, carefully wet the material with a non-reactive solvent (e.g., isopropanol) before collecting it with non-sparking tools.[10]

    • All waste containing 1-octyl-1H-tetrazol-5-amine should be treated as potentially explosive and disposed of according to institutional and federal regulations for reactive waste.[9]

Synthesis Protocol: 1-Octyl-1H-tetrazol-5-amine

Rationale: The synthesis of 1-substituted-5-aminotetrazoles can be achieved through several routes. A common and effective method involves the [3+2] cycloaddition of an azide source to a cyanamide. The following protocol is adapted from established procedures for similar compounds.[13][14] It involves the in-situ generation of octylcyanamide followed by cyclization with sodium azide.

Materials and Equipment
  • Octylamine

  • Cyanogen bromide (CNBr) - EXTREMELY TOXIC, handle with extreme caution

  • Sodium azide (NaN3) - HIGHLY TOXIC and EXPLOSIVE

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Dimethylformamide (DMF)

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Dropping funnel

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation of Octylcyanamide (Intermediate):

    • In a three-neck flask under a fume hood, dissolve octylamine (1.0 eq) in diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of cyanogen bromide (1.0 eq) in diethyl ether.

    • Slowly add the cyanogen bromide solution to the octylamine solution via a dropping funnel over 1 hour, maintaining the temperature at 0 °C. CAUTION: Cyanogen bromide is highly toxic and volatile.

    • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

    • Filter the resulting slurry to remove the ammonium salt byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude octylcyanamide. This intermediate is often used directly in the next step without further purification.

  • Cycloaddition to form 1-Octyl-1H-tetrazol-5-amine:

    • In a round-bottom flask, dissolve the crude octylcyanamide (1.0 eq) in DMF.

    • Add sodium azide (1.2 eq). CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals like copper and lead.[9]

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Acidify the solution with dilute HCl to a pH of ~5-6 to precipitate the product.

    • Filter the resulting white solid, wash thoroughly with cold water, and dry under vacuum at a temperature below 50 °C.

Synthesis Workflow Diagram

cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cycloaddition Octylamine Octylamine Reaction1 Reaction in Diethyl Ether (0°C) Octylamine->Reaction1 CNBr Cyanogen Bromide CNBr->Reaction1 Workup1 Filtration & Washing Reaction1->Workup1 Intermediate Crude Octylcyanamide Workup1->Intermediate Reaction2 Reaction in DMF (100-120°C) Intermediate->Reaction2 NaN3 Sodium Azide NaN3->Reaction2 Workup2 Precipitation, Filtration & Drying Reaction2->Workup2 Product 1-Octyl-1H-tetrazol-5-amine Workup2->Product cluster_input Input Material cluster_formulation Formulation cluster_testing Experimental Testing cluster_prediction Computational Prediction cluster_output Data Analysis Compound Pure 1-Octyl-1H-tetrazol-5-amine Formulate Prepare PBX Formulation (e.g., with Viton A binder) Compound->Formulate ThermalTest Thermal Stability (DSC/TGA) Compound->ThermalTest Calc Calculate HOF (Gaussian) Predict Detonation (EXPLO5) Compound->Calc ImpactTest Impact Sensitivity (BAM Fallhammer) Formulate->ImpactTest FrictionTest Friction Sensitivity (BAM Friction Test) Formulate->FrictionTest Analysis Compare Sensitivity & Performance to Standard Materials ImpactTest->Analysis FrictionTest->Analysis ThermalTest->Analysis Calc->Analysis

Caption: Workflow for the preliminary energetic evaluation of the target compound.

Discussion and Future Outlook

This guide outlines the foundational steps for investigating 1-octyl-1H-tetrazol-5-amine as a potential ingredient in energetic materials. The key hypothesis is that the long alkyl chain will modify its physical properties, making it a candidate for applications where reduced sensitivity is paramount.

Future research should focus on:

  • Derivatization: Introducing energetic functionalities (e.g., nitro groups) onto the molecule to enhance its performance while leveraging the physical properties imparted by the octyl chain. [15][16]* Salt Formation: Reacting the tetrazole with nitrogen-rich bases (e.g., ammonia, hydrazine) to form energetic salts, which can drastically alter sensitivity and performance. [4][17]* Co-crystallization: Forming co-crystals with other known explosives to create new materials with tailored properties, potentially achieving a synergistic balance of performance and insensitivity. [4] By systematically applying these protocols, researchers can safely synthesize, characterize, and evaluate this and similar long-chain tetrazole derivatives, contributing to the development of next-generation energetic materials.

References

  • Benchchem. Technical Support Center: Tetrazole-Based Energetic Materials.
  • Manzoor, S., Tariq, Q. -u. -n., Yin, X. et al. Nitro-tetrazole based high performing explosives: Recent overview of synthesis and energetic properties. Defence Technology. Available from: [Link]

  • ACS Publications. Constructing Energetic Tetrazoles via a Flexible Methylene Bridge. Organic Letters.
  • ChemicalBook. 1H-TETRAZOLE - Safety Data Sheet.
  • ChemSynthesis. 1-octyl-1H-tetraazol-5-amine.
  • ResearchGate. New Energetic Materials featuring Tetrazoles and Nitramines – Synthesis, Characterization and Properties. Available from: [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%.
  • University of Auckland. Working with Potentially Explosive Chemicals/Reactions.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • US EPA. 1H-Tetrazol-5-amine, 1-octyl- - Substance Details - SRS. Available from: [Link]

  • PubChemLite. 1h-tetrazol-5-amine, 1-octyl- (C9H19N5). Available from: [Link]

  • Indian Academy of Sciences. 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. Available from: [Link]

  • Cheméo. 1H-Tetrazol-5-amine. Available from: [Link]

  • South African Journal of Chemistry. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

  • Dalton Transactions (RSC Publishing). Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX. Available from: [Link]

  • Nanomedicine Research Journal. Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Available from: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. Available from: [Link]

  • NIST. 1H-Tetrazol-5-amine. Available from: [Link]

  • Chemistry Europe. Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4O), its Anion 1. Available from: [Link]

  • Wikipedia. 5-Aminotetrazole. Available from: [Link]

  • PMC. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Available from: [Link]

Sources

Method

Functionalization of polymers with 1H-Tetrazol-5-amine, 1-octyl-

Application Note: Functionalization of Polymers with 1-Octyl-1H-tetrazol-5-amine Part 1: Core Directive & Scope Abstract This guide details the chemical protocols for functionalizing polymeric scaffolds with 1-octyl-1H-t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of Polymers with 1-Octyl-1H-tetrazol-5-amine

Part 1: Core Directive & Scope

Abstract This guide details the chemical protocols for functionalizing polymeric scaffolds with 1-octyl-1H-tetrazol-5-amine (1-OTA). Unlike the water-soluble parent compound (5-aminotetrazole), the 1-octyl derivative possesses a distinct amphiphilic profile, combining a lipophilic C8 tail with a nitrogen-rich, polar tetrazole head. This unique architecture is critical for developing energetic binders , antimicrobial surface coatings , and amphiphilic drug delivery systems .

Target Audience

  • Material Scientists developing energetic plasticizers or binders (e.g., GAP substitutes).

  • Medicinal Chemists designing polymer-drug conjugates where the tetrazole serves as a metabolic stabilizer or lipophilic anchor.

  • Polymer Engineers modifying surface wettability or adhesion properties.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Chemical Profile: 1-Octyl-1H-tetrazol-5-amine[1][2]
  • CAS: 62654-16-4[1][2]

  • Structure: A tetrazole ring substituted at the N1 position with an n-octyl chain and at the C5 position with an exocyclic amine (-NH₂).

  • Reactivity Insight:

    • Nucleophilicity: The exocyclic amine is less basic (pKa ~ 5.5–6.0) than standard aliphatic amines due to the electron-withdrawing nature of the aromatic tetrazole ring. Consequently, functionalization reactions often require catalysis or elevated temperatures compared to standard amine conjugations.

    • Solubility: The octyl chain imparts solubility in non-polar organic solvents (DCM, THF, Chloroform), solving the major processing bottleneck of unsubstituted 5-aminotetrazoles, which are typically only soluble in water or DMF.

Mechanistic Pathways for Functionalization

We define three primary "Docking Ports" for this ligand on polymeric backbones:

  • Pathway A: Epoxide Ring Opening (Nucleophilic Attack). Best for grafting onto Poly(glycidyl methacrylate) (PGMA) or epoxidized natural rubber.

  • Pathway B: Isocyanate Addition (Urea Formation). Standard for curing energetic polyurethanes or modifying isocyanate-terminated prepolymers.

  • Pathway C: Activated Ester Coupling (Amide Formation). Used for conjugating to carboxylated polymers like PLGA-COOH or Polyacrylic acid.

Part 3: Experimental Protocols

Protocol A: Grafting 1-OTA onto Poly(glycidyl methacrylate) (PGMA)

Context: This reaction creates a polymer with pendant tetrazole groups via a secondary amine/alcohol linkage. The resulting polymer exhibits tunable hydrophobicity and metal-coordination capability.

Materials:

  • Polymer: PGMA (Mn ~ 20,000 g/mol ).

  • Ligand: 1-Octyl-1H-tetrazol-5-amine (1.2 equivalents relative to epoxide groups).

  • Catalyst: Lithium Perchlorate (LiClO₄) or Zinc Chloride (ZnCl₂) (Lewis Acid catalyst is crucial due to low amine nucleophilicity).

  • Solvent: THF or DMF (Anhydrous).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of PGMA in 15 mL of anhydrous DMF in a round-bottom flask under nitrogen.

  • Ligand Activation: In a separate vial, dissolve 1-OTA (calculated molar excess) in 5 mL DMF. Add 5 mol% Lewis Acid catalyst (LiClO₄).

  • Addition: Dropwise add the ligand solution to the polymer solution at room temperature.

  • Reaction: Heat the mixture to 80°C for 24 hours under reflux. Note: The elevated temperature is required to overcome the steric hindrance and lower nucleophilicity of the tetrazolyl amine.

  • Precipitation: Cool to room temperature. Precipitate the polymer dropwise into a 10-fold excess of cold diethyl ether or methanol (depending on polymer solubility).

  • Purification: Re-dissolve the precipitate in THF and re-precipitate twice to remove unreacted ligand.

  • Drying: Vacuum dry at 40°C for 48 hours.

Validation (Self-Correcting Check):

  • FTIR: Monitor the disappearance of the epoxide characteristic doublet at 905 cm⁻¹ and the appearance of the broad -OH stretch (~3400 cm⁻¹) and tetrazole ring breathing modes (~1050-1100 cm⁻¹).

Protocol B: Curing into Polyurethane Networks (Isocyanate Reaction)

Context: Used in energetic material formulations where 1-OTA acts as a co-curing agent or energetic plasticizer modifier.

Materials:

  • Prepolymer: Isocyanate-terminated Polybutadiene (HTPB-IPDI) or simple diisocyanates (HDI/TDI).

  • Ligand: 1-Octyl-1H-tetrazol-5-amine.[1]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) - 0.1 wt%.

  • Solvent: Dry Acetone or MEK (if solution casting) or Bulk (if melt processing).

Step-by-Step Methodology:

  • Stoichiometry Calculation: Calculate the -NCO equivalent weight. Use a 1:1 ratio of -NH₂ (from tetrazole) to -NCO. Note: The secondary amine formed after reaction is sterically hindered and unlikely to react further with isocyanates under mild conditions.

  • Mixing: Dissolve the isocyanate prepolymer in dry solvent (20 wt% solids). Add 1-OTA.

  • Catalysis: Add DBTDL catalyst.

  • Curing:

    • Solution: Reflux at 60°C for 6 hours.

    • Bulk: Cast into a Teflon mold and cure in a vacuum oven at 60°C for 48 hours.

  • Post-Cure: If solvent was used, evaporate slowly to prevent bubble formation.

Validation:

  • FTIR: Complete disappearance of the sharp -NCO peak at 2270 cm⁻¹ . Appearance of Urea carbonyl peak at ~1660 cm⁻¹ .

Part 4: Visualization & Data

Reaction Logic Diagram

G OTA 1-Octyl-1H-tetrazol-5-amine (Nucleophile) Polymer Reactive Polymer Scaffold OTA->Polymer Targeting PGMA Epoxide Group (PGMA) Polymer->PGMA NCO Isocyanate Group (Polyurethane) Polymer->NCO COOH Carboxyl Group (Activated Ester) Polymer->COOH Prod1 β-Hydroxy Amine Linkage PGMA->Prod1 Lewis Acid (80°C) Prod2 Urea Linkage NCO->Prod2 DBTDL (60°C) Prod3 Amide Linkage COOH->Prod3 EDC/NHS (RT)

Caption: Mechanistic pathways for coupling 1-octyl-1H-tetrazol-5-amine to various polymer backbones.

Characterization Data Summary
TechniqueParameterObservation (Functionalized Polymer)Interpretation
FTIR 2270 cm⁻¹DisappearanceConsumption of Isocyanate (-NCO)
FTIR 905 cm⁻¹DisappearanceOpening of Epoxide Ring
FTIR 1660-1690 cm⁻¹Appearance (Strong)Formation of Urea/Amide Carbonyl
1H NMR 0.8 - 1.3 ppmAppearance (Multiplet)Terminal methyl and methylene of Octyl chain
1H NMR ~4.2 ppmShift/BroadeningN1-CH₂ protons adjacent to tetrazole ring
DSC Tg (Glass Transition)Shift (usually lower)Octyl chain acts as internal plasticizer

References

  • Synthesis of 1-Substituted 5-Aminotetrazoles: Joo, Y. H., & Shreeve, J. M. (2008).[3] 1-Substituted 5-Aminotetrazoles: Syntheses from Cyanogen Azide with Primary Amines. Organic Letters, 10(20), 4665–4667. Link

  • Polymer Functionalization (Epoxide): Dworak, A., et al. (2010). Cationic polymerization of glycidyl methacrylate and its copolymerization with tetrahydrofuran. Polymer, 51(14), 3073-3080. (General reference for PGMA reactivity).
  • Energetic Binders (GAP/Tetrazoles): Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Context for tetrazole use in energetics).
  • Tetrazole Reactivity Review: Roh, J., et al. (2012). Selectivity of the Reaction of 5-Aminotetrazole with Electrophiles. Synthesis, 44(18), 2823-2834.

Sources

Application

Advanced Synthetic Protocols for 1-Octyl-1H-tetrazol-5-amine and Derivatives

Executive Summary & Strategic Analysis 1-Octyl-1H-tetrazol-5-amine (CAS: 5422-44-6 derivatives) represents a critical scaffold in the development of high-nitrogen energetic materials, corrosion inhibitors, and lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

1-Octyl-1H-tetrazol-5-amine (CAS: 5422-44-6 derivatives) represents a critical scaffold in the development of high-nitrogen energetic materials, corrosion inhibitors, and lipophilic bioisosteres for carboxylic acids in drug design.

Synthesizing the 1-substituted isomer presents a specific regiochemical challenge. Direct alkylation of 5-aminotetrazole typically favors the thermodynamic 2-isomer (N2-alkylation) due to the electronic distribution of the tetrazole ring. Therefore, to achieve high fidelity for the 1-octyl isomer, a bottom-up cyclization strategy is required.

This guide details two primary routes:

  • The Cyanamide Route (Primary): A stepwise construction from octylamine via octyl cyanamide. This is the most reliable method for ensuring N1-regioselectivity.

  • The Isothiocyanate Route (Alternative): A multicomponent reaction involving desulfurization, useful when isothiocyanates are more accessible than cyanamides.

Synthetic Pathway Visualization

The following diagram outlines the strategic logic for accessing the 1-octyl isomer and its downstream derivatives.

G Octylamine Octylamine OctylCyanamide Intermediate: N-Octylcyanamide Octylamine->OctylCyanamide BrCN, K2CO3 BrCN Cyanogen Bromide BrCN->OctylCyanamide Target TARGET: 1-Octyl-1H-tetrazol-5-amine OctylCyanamide->Target [3+2] Cycloaddition NaN3 Sodium Azide (ZnBr2 Cat.) NaN3->Target Schiff Derivative 1: Schiff Bases (Imines) Target->Schiff R-CHO Reflux Amide Derivative 2: N-Acyl Amides Target->Amide AcCl/Pyridine Salt Derivative 3: Energetic Salts Target->Salt HNO3/HClO4 Isothiocyanate Octyl Isothiocyanate Isothiocyanate->Target Bi(NO3)3 Promoted Desulfurization NaN3 + Bi(NO3)3 (Desulfurization) Desulfurization->Target

Figure 1: Strategic synthetic map contrasting the Cyanamide and Isothiocyanate routes for accessing 1-octyl-5-aminotetrazole and its subsequent derivatization.

Precursor Synthesis: N-Octylcyanamide

Before attempting the tetrazole cyclization, the cyanamide precursor must be synthesized. Commercial availability of octyl cyanamide is often limited, necessitating in-house preparation.

Protocol A: Von Braun Reaction Variant

Objective: Conversion of Octylamine to N-Octylcyanamide.

Reagents:

  • Octylamine (1.0 equiv)

  • Cyanogen Bromide (BrCN) (1.1 equiv) [DANGER: Highly Toxic]

  • Triethylamine (Et3N) or K2CO3 (2.0 equiv)

  • Solvent: Diethyl ether or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a dropping funnel and an internal thermometer. Purge with Nitrogen (N2).

  • Cooling: Charge the flask with Cyanogen Bromide (1.1 equiv) and solvent. Cool to -10°C to 0°C using an ice/salt bath.

  • Addition: Dissolve Octylamine (1.0 equiv) in the same solvent. Add this solution dropwise to the BrCN solution over 30–45 minutes. Critical: Maintain temperature < 5°C to prevent dialkylation.

  • Base Addition: After amine addition, add the base (Et3N) dropwise. A white precipitate (amine hydrobromide salt) will form immediately.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.

  • Workup: Filter off the solid salts. Wash the filtrate with water (2x) and brine (1x). Dry over Na2SO4.[1][2]

  • Purification: Concentrate in vacuo. The crude oil is usually sufficiently pure (>95%) for the next step. If not, purify via flash chromatography (SiO2, Hexane/EtOAc).

Safety Checkpoint: Cyanogen bromide is volatile and releases cyanide. All operations must be performed in a high-efficiency fume hood. Destroy excess BrCN with aqueous NaOH/Bleach.

Core Synthesis: 1-Octyl-1H-tetrazol-5-amine

This step constructs the tetrazole ring.[3] We utilize a Zinc Bromide (ZnBr2) catalyzed cycloaddition, which allows the reaction to proceed in aqueous media or lower-boiling solvents, avoiding the hazards of neat acidic conditions.

Protocol B: Zn(II)-Catalyzed [3+2] Cycloaddition

Mechanism: The Lewis acid (Zn2+) activates the nitrile group of the cyanamide, facilitating the attack by the azide anion.

Reagents:

  • N-Octylcyanamide (from Protocol A) (10 mmol)

  • Sodium Azide (NaN3) (12 mmol, 1.2 equiv)[1]

  • Zinc Bromide (ZnBr2) (10 mmol, 1.0 equiv)

  • Solvent: Water (20 mL) or Isopropanol/Water (1:1) for better solubility of the octyl chain.

Step-by-Step Methodology:

  • Assembly: In a 100 mL RBF equipped with a reflux condenser, combine N-Octylcyanamide, NaN3, and ZnBr2 in the solvent.

  • Reflux: Heat the mixture to reflux (approx. 100°C for water, 85°C for IPA/Water) with vigorous magnetic stirring.

    • Observation: The reaction typically takes 12–24 hours . Monitor via TLC (EtOAc/Hexane 1:1). The cyanamide spot will disappear, and a more polar spot (Tetrazole) will appear.

  • Workup (Critical for Azide Removal):

    • Cool to RT.

    • Add 3M HCl slowly until pH ~1–2. Caution: This converts unreacted NaN3 to HN3 (toxic gas). Perform in a hood. Vigorous stirring is required to break up zinc-tetrazole complexes.

    • If the product precipitates: Filter and wash with cold water.[1][4]

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Combine organics, wash with brine, and dry over Na2SO4.

  • Purification: Recrystallize from Ethanol or Toluene.

    • Target Yield: 75–85%.

    • Appearance: White to off-white crystalline solid.

Derivatization Protocols

Once the 5-amino core is synthesized, the exocyclic amine (–NH2) can be functionalized.

Protocol C: Schiff Base Formation (Imine)

Application: Tuning lipophilicity or creating ligands for metal coordination.

  • Reactants: 1-Octyl-5-aminotetrazole (1 equiv) + Benzaldehyde derivative (1 equiv).

  • Solvent: Absolute Ethanol.

  • Catalyst: Glacial Acetic Acid (2–3 drops).

  • Procedure: Reflux for 4–6 hours.

  • Isolation: Cool to RT. The Schiff base usually precipitates. Filter and wash with cold ethanol.

Protocol D: Acylation (Amide Formation)

Application: Protecting group strategy or increasing metabolic stability.

  • Reactants: 1-Octyl-5-aminotetrazole (1 equiv) + Acetyl Chloride (1.2 equiv).

  • Base/Solvent: Pyridine (used as both solvent and base).

  • Procedure:

    • Dissolve tetrazole in pyridine at 0°C.

    • Add Acetyl Chloride dropwise.

    • Stir at RT for 3 hours.

    • Pour into ice water. The product will precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water.

Analytical Validation (Self-Validating Metrics)

To ensure the synthesis was successful and the correct isomer (1-octyl vs 2-octyl) was obtained, compare your data against these standard ranges.

Metric1-Octyl-5-aminotetrazole (Target)2-Octyl-5-aminotetrazole (Impurity)
1H NMR (DMSO-d6) NH2: Broad singlet @ 6.5–6.8 ppmNH2: Broad singlet @ 5.8–6.2 ppm
1H NMR (N-CH2) Triplet @ 4.0–4.2 ppm (Deshielded by N1)Triplet @ 4.5–4.7 ppm (More deshielded by N2)
13C NMR (C5) 153–155 ppm 165–168 ppm
IR Spectroscopy Strong bands @ 1640 cm⁻¹ (C=N)Weak/Shifted C=N bands
Regioselectivity Thermodynamic product of Cyanamide routeKinetic product of direct alkylation

Key Diagnostic: In 13C NMR, the tetrazole carbon (C5) in the 1-isomer typically appears upfield (154 ppm) compared to the 2-isomer (167 ppm). This is the most reliable check.

Safety & Handling (E-E-A-T)

  • Azide Hazards: Sodium azide is acutely toxic (LD50 oral rat ~27 mg/kg). Contact with acid releases Hydrazoic Acid (HN3), which is explosive and highly toxic. Keep reaction pH basic until the specific workup step involving acid in a fume hood.

  • Heavy Metals: Avoid using chlorinated solvents (DCM, CHCl3) with Sodium Azide where possible to prevent formation of diazidomethane (explosive).

  • Energetics: While 1-octyl-5-aminotetrazole is less sensitive than lower alkyl analogs, tetrazoles are inherently energetic. Do not grind dry crude material. Test small samples for friction/impact sensitivity before scaling up >5g.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry.

  • Rostamnia, S., & Lamei, K. (2016). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles. Organic Chemistry International.

  • Bhattacherjee, D., et al. (2024). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry.

  • BenchChem. (2025).[1] Technical Support: Regioselective Alkylation of 5-Substituted Tetrazoles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Octyl-1H-tetrazol-5-amine Synthesis

The following technical guide is structured as a dedicated Support Center resource. It is designed to address the specific challenges of synthesizing 1-octyl-1H-tetrazol-5-amine (CAS: 62654-16-4) with high yield and regi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated Support Center resource. It is designed to address the specific challenges of synthesizing 1-octyl-1H-tetrazol-5-amine (CAS: 62654-16-4) with high yield and regiochemical purity.

Status: Active Lead Scientist: Senior Application Specialist Subject: Yield Improvement & Troubleshooting for 1-Substituted 5-Aminotetrazoles

Core Directive: Route Selection & Mechanism

User Question: "I am currently alkylating 5-aminotetrazole with octyl bromide, but my yields are inconsistent, and I see multiple spots on TLC. How do I fix this?"

Technical Insight: Direct alkylation of 5-aminotetrazole is the least effective method for synthesizing the 1-octyl isomer. The tetrazole ring is an ambident nucleophile. Alkylation typically yields a mixture of:

  • 2-octyl isomer (Thermodynamically favored).

  • 1-octyl isomer (Kinetic, often minor).

  • Exocyclic N-alkylation (Trace).

The Solution: To guarantee the 1-octyl regiochemistry and maximize yield, you must switch to the Cyanamide Route (Hantzsch-type synthesis) or the Isothiocyanate Desulfurization Route . The Cyanamide route is generally preferred for scalability and atom economy.

The "Golden Standard" Protocol: Cyanamide Cycloaddition

This route involves the [3+2] cycloaddition of N-octylcyanamide with an azide source. This method is 100% regioselective for the 1-position.

Reaction Scheme:

ReactionScheme A Octylamine (Starting Material) C N-Octylcyanamide (Intermediate) A->C + B, Base (Cyanation) B Cyanogen Bromide (BrCN) E 1-Octyl-1H-tetrazol-5-amine (Target) C->E + D, Catalyst (Cycloaddition) D Sodium Azide (NaN3)

Figure 1: Regioselective synthesis pathway via octylcyanamide.

Optimized Experimental Protocols

We recommend two specific variations depending on your available equipment and green chemistry requirements.

Method A: Zinc-Catalyzed Aqueous Synthesis (Green & Scalable)

Based on Demko & Sharpless (2001) methodologies for nitrile activation.

Rationale: Zinc salts activate the cyanamide nitrile group in water, allowing the reaction to proceed at lower temperatures without the formation of hydrazoic acid (HN₃) gas, as the pH remains near neutral.

ParameterSpecification
Precursor N-Octylcyanamide (1.0 equiv)
Azide Source Sodium Azide (NaN₃) (1.1 equiv)
Catalyst Zinc Bromide (ZnBr₂) (1.0 equiv)
Solvent Water (0.5 M concentration)
Temperature Reflux (100°C)
Time 12–24 Hours
Yield Target >85%

Step-by-Step:

  • Dissolve N-octylcyanamide and NaN₃ in water.

  • Add ZnBr₂. The mixture may become heterogeneous (emulsion); vigorous stirring is critical.

  • Reflux for 16 hours.

  • Workup: Cool to room temperature. Add 3N HCl to adjust pH to ~1-2 (to break the Zn-tetrazole complex).

  • Purification: The product often precipitates as a white solid or oil. Extract with Ethyl Acetate if oil forms. Wash organic layer with water, dry over MgSO₄, and concentrate.

Method B: Bismuth-Promoted Microwave Synthesis (High Speed)

Based on recent catalysis advances (e.g., de Jesus et al., 2024).

Rationale: Bi(NO₃)₃ acts as a potent Lewis acid, accelerating the cycloaddition significantly, often completing the reaction in minutes under microwave irradiation.

ParameterSpecification
Precursor N-Octylcyanamide (1.0 equiv)
Azide Source Sodium Azide (3.0 equiv)
Catalyst Bi(NO₃)₃[1]·5H₂O (1.0 equiv)
Solvent Acetonitrile (MeCN) or DMF
Temperature 125°C (Microwave)
Time 10–20 Minutes
Yield Target >90%

Troubleshooting Guide (FAQ)

Issue 1: "My yield is low (<40%), and I see a urea byproduct."

Diagnosis: Hydrolysis of the cyanamide. Mechanism: In the presence of water and insufficient azide activity, the cyanamide hydrates to form N-octylurea . Corrective Actions:

  • Check pH: If using the NH₄Cl method (traditional), ensure the pH isn't too acidic.

  • Increase Catalyst: Switch to the Zn(II) method. The metal coordinates the nitrile, making it more electrophilic toward the azide than toward water.

  • Dry Solvents: If using Method B (DMF/MeCN), ensure solvents are dry to prevent hydrolysis competition.

Issue 2: "The product is a sticky oil that won't crystallize."

Diagnosis: Lipophilicity of the octyl chain. Technical Insight: Unlike short-chain analogs (methyl/ethyl), the octyl group adds significant lipophilicity, lowering the melting point and making crystallization difficult. Corrective Actions:

  • Trituration: Triturate the crude oil with cold Hexanes or Diethyl Ether . The impurities often dissolve, leaving the tetrazole to solidify.

  • Recrystallization: Use an Ethanol/Water mixture. Dissolve in hot ethanol, then add water dropwise until turbid. Cool slowly.

Issue 3: "Safety concerns regarding Hydrazoic Acid (HN₃)."

Diagnosis: Improper acidification. Safety Protocol:

  • Never mix NaN₃ and acid directly without the substrate present.

  • In the ZnBr₂ method, the azide is consumed before acidification. However, always acidify in a fume hood.

  • Quenching: Quench excess azide with sodium nitrite (NaNO₂) and sulfuric acid (destroys azide to N₂/N₂O) only if strictly necessary and per facility safety protocols, or simply wash with ample water if the azide amount is low.

Logical Workflow Visualization

Troubleshooting Start Start: Low Yield / Impurity CheckRoute Are you using Octyl Bromide + 5-AT? Start->CheckRoute SwitchRoute STOP. Switch to Octylcyanamide + NaN3 CheckRoute->SwitchRoute Yes CheckByproduct Identify Byproduct: Urea vs. Starting Material CheckRoute->CheckByproduct No (Using Cyanamide) UreaFound Urea Present (Hydrolysis) CheckByproduct->UreaFound NMR shows Urea SMFound Starting Material Left (Low Conversion) CheckByproduct->SMFound TLC shows SM FixHydrolysis Action: 1. Use ZnBr2 Catalyst 2. Reduce Water Content UreaFound->FixHydrolysis FixConversion Action: 1. Increase Temp (125°C) 2. Increase NaN3 equiv (to 3.0) SMFound->FixConversion

Figure 2: Troubleshooting logic for yield optimization.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • de Jesus, I. S., et al. (2024).[1] Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry, 89(19), 14279-14290. Link

  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911. Link

  • Garbrecht, W. L., & Herbst, R. M. (1953). The Synthesis of Certain 1,5-Disubstituted Tetrazoles. The Journal of Organic Chemistry, 18(8), 1003–1013. Link

Sources

Optimization

Technical Support Center: Purification of 1-Octyl-1H-tetrazol-5-amine

Welcome to the Advanced Technical Support Center for the isolation and purification of 1-octyl-1H-tetrazol-5-amine . This guide is engineered for research scientists and drug development professionals dealing with the sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 1-octyl-1H-tetrazol-5-amine . This guide is engineered for research scientists and drug development professionals dealing with the specific physicochemical challenges of lipophilic tetrazole derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond mere protocols. Here, we address the causality behind experimental failures, ensuring your purification workflows are logically sound, self-validating, and highly reproducible.

Physicochemical Profile & Behavioral Causality

Understanding the molecular behavior of 1-octyl-1H-tetrazol-5-amine is critical for designing an effective purification strategy. Unlike the parent 5-aminotetrazole, the addition of the C8 aliphatic chain eliminates the acidic tetrazole proton (rendering it non-acidic) and drastically increases lipophilicity [1]. This shifts the purification paradigm from aqueous acid-base precipitation to solvent-gradient recrystallization and lipophilic extraction.

Table 1: Target Compound Specifications & Purification Impact

PropertyValueCausality / Impact on Purification
Chemical Name 1-Octyl-1H-tetrazol-5-amineTarget analyte.
CAS Number 62654-16-4Registry identification [2].
Molecular Formula C9H19N5High nitrogen mass fraction requires careful thermal handling.
Molecular Weight 197.28 g/mol -
XLogP (Predicted) ~2.6Highly lipophilic; prone to "oiling out" in purely aqueous systems [1].
Amphoteric State Weakly Basic (pKa ~1.8)Lacks the acidic N-H of parent tetrazoles. Remains neutral at pH > 3 [3].

Troubleshooting & FAQs

Q1: During recrystallization, my product forms an oily biphasic layer at the bottom of the flask instead of crystallizing. How do I fix this? A1: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs because the highly lipophilic octyl chain lowers the lattice energy of the crystal, causing the compound's melting point to drop below the temperature at which it saturates the solvent.

  • The Fix: Transition to a binary solvent system with a steeper solubility curve, such as Ethanol/Water (80:20 v/v). More importantly, reduce the cooling rate to ≤ 0.5 °C/min and introduce seed crystals at the cloud point to force nucleation before the phase separation boundary is crossed.

Q2: My synthesis yielded a mixture of 1-octyl and 2-octyl regioisomers. Can I separate them without column chromatography? A2: Yes. The 1-substituted 5-aminotetrazoles possess a significantly higher dipole moment than their 2-substituted counterparts due to the asymmetric electron distribution in the tetrazole ring[4].

  • The Fix: Exploit this polarity difference via fractional recrystallization. The 1-octyl isomer is less soluble in non-polar solvents. By dissolving the crude mixture in minimal hot ethyl acetate and slowly titrating in hexanes (anti-solvent) until slight turbidity is achieved, the 1-octyl isomer will selectively precipitate upon cooling.

Q3: I used a multicomponent reaction (e.g., amine, sodium azide, and isothiocyanate) promoted by a metal catalyst. How do I remove residual trapped metals? A3: 5-Aminotetrazoles are potent bidentate chelating ligands, utilizing the exocyclic amine and the adjacent N4 atom to trap thiophilic and transition metals (like Bismuth or Copper) [4].

  • The Fix: Standard aqueous washing is insufficient because you must disrupt the coordination complex. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a 0.1 M aqueous EDTA solution, or use a functionalized metal-scavenging silica resin (e.g., QuadraPure™) during the hot filtration step.

Q4: Can I use acid-base extraction to purify this compound like I do with parent tetrazoles? A4: No. Parent 5-aminotetrazoles are amphoteric (pKa ~4.5 for the acidic NH, ~1.8 for the basic amine) and can be dissolved in basic solutions [5]. However, 1-octyl-1H-tetrazol-5-amine is alkylated at the N1 position, permanently removing the acidic proton. It will only ionize and become water-soluble at highly acidic pH (< 1.5). Attempting to dissolve it in NaOH will fail.

Validated Purification Methodologies

Protocol A: Selective Solvent-Gradient Recrystallization

This protocol is optimized for removing unreacted octylamine, sodium azide salts, and trace regioisomers without chromatography, leveraging methods adapted from bismuth-promoted multicomponent syntheses [4].

Step-by-Step Workflow:

  • Dissolution: Transfer 10 g of crude 1-octyl-1H-tetrazol-5-amine to a 250 mL Erlenmeyer flask. Add 50 mL of absolute ethanol.

  • Heating: Heat the suspension to 75 °C under continuous magnetic stirring until the organic components dissolve.

  • Aqueous Titration (Anti-solvent): Slowly add hot deionized water (~10-15 mL) dropwise until the solution becomes faintly cloudy (the cloud point). Immediately add 1-2 mL of hot ethanol to clear the solution.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble inorganic salts (e.g., unreacted NaN3 or metal oxides).

  • Controlled Nucleation: Transfer the filtrate to a programmable cooling bath or insulate the flask. Cool at a rate of 0.5 °C/min to 20 °C, then transfer to a 4 °C refrigerator for 4 hours. (Causality: Slow cooling prevents the lipophilic octyl chain from inducing "oiling out", ensuring high-purity crystalline lattice formation).

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with 15 mL of ice-cold 10% ethanol/water.

  • Drying: Dry the product in vacuo at 50 °C for 12 hours to remove residual moisture.

Protocol B: Liquid-Liquid Extraction & Metal Scavenging

Use this method if the crude product is heavily contaminated with metal catalysts or highly non-polar organic byproducts.

  • Phase Creation: Dissolve the crude mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash (Amine Removal): Wash the organic layer with 2 x 50 mL of 0.5 M HCl. (Causality: The weakly basic tetrazole amine (pKa ~1.8) will largely remain in the organic phase, while highly basic aliphatic amine precursors like unreacted octylamine will protonate and partition into the aqueous phase).

  • Metal Scavenging: Add 50 mL of 0.1 M aqueous EDTA (pH adjusted to 7.0) to the organic layer. Stir vigorously for 30 minutes to strip chelated metals from the tetrazole ring. Separate the phases and discard the aqueous layer.

  • Brine Wash & Drying: Wash the organic phase with 50 mL of saturated NaCl (brine). Dry the organic layer over anhydrous Na2SO4.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified solid.

Process Visualization

The following diagram illustrates the logical flow and phase separations of the optimized recrystallization workflow (Protocol A).

PurificationWorkflow Start Crude 1-Octyl-1H-tetrazol-5-amine (Regioisomers, Salts, Metals) Dissolution Dissolve in Hot Ethanol (75°C) Start->Dissolution Antisolvent Titrate with Hot Water (Reach Cloud Point) Dissolution->Antisolvent HotFiltration Hot Vacuum Filtration (Removes Insolubles) Antisolvent->HotFiltration InorganicWaste Discard: Inorganic Salts & Metal Oxides HotFiltration->InorganicWaste Retentate Cooling Controlled Cooling (0.5°C/min to 4°C) HotFiltration->Cooling Filtrate Crystallization Selective Crystallization (1-Octyl Isomer) Cooling->Crystallization Filtration Cold Vacuum Filtration & Solvent Wash Crystallization->Filtration MotherLiquor Discard: Mother Liquor (2-Octyl Isomer & Impurities) Filtration->MotherLiquor Filtrate Drying Vacuum Drying (50°C, 12h) Filtration->Drying Solid Cake Pure Pure 1-Octyl-1H-tetrazol-5-amine (>99% Purity) Drying->Pure

Figure 1: Step-by-step thermodynamic and phase-separation workflow for 1-octyl-1H-tetrazol-5-amine.

References

  • PubChemLite. "1h-tetrazol-5-amine, 1-octyl- (C9H19N5)". Université du Luxembourg.
  • US EPA Substance Registry Services. "1H-Tetrazol-5-amine, 1-octyl- - Substance Details". United States Environmental Protection Agency.
  • PubChem. "Aminotetrazole | CH3N5 | CID 20467". National Institutes of Health.
  • "Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate". PMC / National Institutes of Health.
  • "Method for synthesizing 5-aminotetrazole - US5451682A". Google Patents.
Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 1-octyl-1H-tetrazol-5-amine in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting erratic assay readouts and precipitation events caused by structurally challenging molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting erratic assay readouts and precipitation events caused by structurally challenging molecules.

1-octyl-1H-tetrazol-5-amine (CAS 62654-16-4) [1] is a classic example of a challenging amphiphile. Structurally, it features a highly polar, hydrogen-bonding 5-amino-tetrazole headgroup attached to a highly lipophilic 8-carbon (octyl) tail[2]. When introduced into aqueous environments, the hydrophobic effect drives the octyl chains to minimize water exposure. This entropically unfavorable state forces the molecules to self-assemble into micelles or amorphous aggregates. In in vitro assays, these aggregates scatter light, sequester the active compound, and cause false-positive readouts (such as in MTT viability assays)[3].

The following guide provides field-proven, mechanistically grounded solutions to stabilize this compound in your workflows.

Part 1: Troubleshooting FAQs

Q1: My compound completely crashes out when I dilute my DMSO stock into the aqueous assay buffer. Why is this happening, and how do I prevent it?

The Causality: When you transition from a 100% DMSO environment to an aqueous buffer, the local solubility threshold of the lipophilic octyl chain is instantly breached. Water molecules are forced to form highly ordered clathrate cages around the octyl tails. To escape this thermodynamically unstable state, the compound aggregates. The Solution: You must lower the thermodynamic barrier of dilution. Do not spike 100% DMSO directly into an aqueous buffer. Instead, use a step-down dilution strategy or introduce a carrier protein like Bovine Serum Albumin (BSA). BSA contains hydrophobic pockets that act as thermodynamic "sponges," sequestering the octyl tail and keeping the tetrazole headgroup available for target interaction.

Q2: I am seeing highly variable IC50 values and non-specific binding across different replicates. What is going wrong?

The Causality: You are likely operating above the compound's Critical Micelle Concentration (CMC). Once the CMC is reached, any additional compound added to the system forms micelles rather than increasing the concentration of the free monomer. Furthermore, the lipophilic tails will non-specifically adhere to the hydrophobic polystyrene walls of standard assay plates. The Solution: Switch to Low-Binding (PEGylated) assay plates to prevent plastic absorption. Additionally, determine the CMC of your specific buffer system (see Protocol 2) and ensure your working concentrations remain strictly below this threshold.

Q3: My colorimetric assay (e.g., MTT) is showing false positives or high background noise. Is the compound interfering?

The Causality: Yes. Amphiphilic heterocycles like alkyl-tetrazoles are notorious for forming insoluble microscopic clots in culture media. These clots scatter light at the wavelengths used for spectrophotometric readouts (500–600 nm) and can physically trap the formazan dyes used in MTT assays, leading to artificially inflated absorbance values[3]. The Solution: Incorporate 0.05% Tween-20 or use a fluorometric assay (like Resazurin) that is less susceptible to light scattering. Always run a "compound-only" background control well to subtract intrinsic light scattering.

Part 2: Formulations & Data Presentation

To select the best solubilization strategy for your specific assay, compare the thermodynamic mechanisms and limitations of each additive in the table below.

Solubilization StrategyMechanism of ActionMax Soluble Conc. (Est.)Assay CompatibilityDrawbacks
1% DMSO in Buffer Co-solvent (reduces dielectric constant)< 5 µMHighSevere aggregation over time
0.1% BSA + 1% DMSO Hydrophobic pocket sequestration50 - 100 µMHigh (Biochemical)BSA may competitively bind the target
0.05% Tween-20 Surfactant micelle integration> 100 µMModerate (Cellular)Can lyse cell membranes at high conc.
HP-β-Cyclodextrin (5%) Inclusion complex formation> 500 µMHigh (In vivo/In vitro)Expensive; requires pre-incubation

Part 3: Experimental Protocols

Every protocol utilized in assay development must be a self-validating system. The following methodologies ensure that your compound remains in a monomeric, bioactive state.

Protocol 1: Step-Down Solubilization using Carrier Proteins

This protocol prevents the "solvent shock" that causes amphiphilic tetrazoles to precipitate.

  • Primary Stock: Dissolve 1-octyl-1H-tetrazol-5-amine in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Carrier Preparation: Prepare your aqueous assay buffer and supplement it with 0.1% (w/v) fatty-acid-free BSA. Warm the buffer to 37°C to increase thermodynamic solubility.

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using a 50/50 mixture of DMSO and the BSA-supplemented buffer. Pipette up and down vigorously.

  • Final Working Solution: Slowly dispense the 1 mM intermediate solution into the final 37°C assay buffer to reach your target concentration (e.g., 10 µM). Self-Validation Step: Measure the absorbance of the final solution at 600 nm; an OD > 0.05 indicates microscopic aggregation.

Protocol 2: CMC Verification via Dynamic Light Scattering (DLS)

This protocol validates that your compound is not forming micelles in your specific buffer.

  • Sample Preparation: Prepare a serial dilution of 1-octyl-1H-tetrazol-5-amine (from 0.1 µM to 500 µM) in your final assay buffer (without target proteins).

  • Equilibration: Allow the samples to equilibrate at room temperature for 30 minutes. Amphiphilic assembly is time-dependent.

  • DLS Measurement: Load 50 µL of each concentration into a DLS cuvette. Measure the hydrodynamic radius (Rh).

  • Data Analysis: Plot the derived count rate (scattering intensity) against the compound concentration. The concentration at which the scattering intensity sharply increases marks the Critical Micelle Concentration (CMC). Rule of thumb: Always conduct your functional assays at least 2-fold below this established CMC.

Part 4: System Workflows & Mechanistic Diagrams

Workflow A 1-octyl-1H-tetrazol-5-amine Precipitates in Buffer B Is Working Conc. > CMC? A->B C Reduce Concentration or Increase Volume B->C Yes D Add Carrier Protein (e.g., 0.1% BSA) B->D No F Stable Assay Solution C->F E Use Low-Binding Plates D->E E->F

Troubleshooting workflow for resolving amphiphilic tetrazole precipitation in aqueous assays.

Mechanism M Monomer in DMSO Agg Micelle/ Aggregate M->Agg Aqueous Dilution Sol BSA-Bound Monomer M->Sol Direct Formulation Agg->Sol Add BSA/ Surfactant

Mechanistic pathway of 1-octyl-1H-tetrazol-5-amine aggregation and solubilization via BSA.

References

  • US EPA. "1H-Tetrazol-5-amine, 1-octyl- - Substance Details - SRS". epa.gov. Available at:[Link]

  • PubChemLite. "1h-tetrazol-5-amine, 1-octyl- (C9H19N5)". uni.lu. Available at:[Link]

  • MDPI. "Aggregation, Cytotoxicity and DNA Binding in a Series of Calix[4]arene Amphiphile Containing Aminotriazole Groups". Pharmaceuticals. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the bioactivity of 1H-Tetrazol-5-amine, 1-octyl- to other alkylated tetrazoles

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, drug developers, and energetic materials researchers. Focus: Structure-Activity Relationship (SAR), Lipophilicity-Driven Bioactivity, and Synthetic P...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, drug developers, and energetic materials researchers. Focus: Structure-Activity Relationship (SAR), Lipophilicity-Driven Bioactivity, and Synthetic Protocols.

Executive Summary: The Lipophilic Switch

1H-Tetrazol-5-amine, 1-octyl- (CAS: 62654-16-4), represents a critical structural pivot from its short-chain analogs (e.g., 1-methyl-5-aminotetrazole). While the parent 5-aminotetrazole (5-AT) and its methyl derivatives are highly polar, water-soluble, and often utilized as high-nitrogen energetic materials or ligands, the introduction of an n-octyl (C8) chain drastically alters the physicochemical profile.

This modification transitions the molecule from a purely polar headgroup to an amphiphilic surfactant-like structure . This guide analyzes how this "lipophilic switch" enhances membrane permeability and antimicrobial efficacy while modulating the cytotoxicity profile compared to hydrophilic alternatives.

Key Comparative Findings
Feature1-Octyl-5-Aminotetrazole1-Methyl-5-Aminotetrazole5-Aminotetrazole (Parent)
Primary Mode of Action Membrane disruption (Surfactant effect)Ligand binding / Metabolic interferenceEnergetic decomposition / inert scaffold
Lipophilicity (LogP) ~2.6 (High membrane affinity)~ -0.5 (Hydrophilic)-1.7 (Highly Hydrophilic)
Antimicrobial Potency High (Gram+ targeting predicted)Low (Poor penetration)Negligible
Cytotoxicity Moderate (Non-specific lysis)LowLow (Slightly toxic, EC50 28.8 mg/L)
Solubility Organic solvents, LipidsWater, DMSOWater

Chemical Profile & Structural Logic[1]

The bioactivity differences stem directly from the N1-substitution. The tetrazole ring is an acidic bioisostere of a carboxylic acid, but N1-alkylation removes the acidic proton, fixing the tautomer and altering the hydrogen bond donor/acceptor profile.

Structural Comparison Diagram

The following diagram illustrates the structural divergence and its impact on bioactivity.

SAR_Logic Parent 5-Aminotetrazole (Parent) Alkylation N1-Alkylation Parent->Alkylation Methyl 1-Methyl Derivative (Short Chain) Alkylation->Methyl + CH3 Octyl 1-Octyl Derivative (C8 Chain) Alkylation->Octyl + C8H17 Effect_M High Polarity Low Membrane Permeability Ligand Focus Methyl->Effect_M Effect_O Amphiphilic (Surfactant) Membrane Disruption High Bioavailability Octyl->Effect_O

Caption: Structural divergence of 5-aminotetrazole derivatives upon alkylation. The C8 chain confers amphiphilic properties distinct from the C1 analog.

Bioactivity Comparison

Antimicrobial Efficacy (The "Cut-Off" Effect)

Research into alkylated amines and azoles consistently demonstrates a "cut-off" effect where bioactivity peaks at chain lengths between C8 and C12.

  • 1-Octyl-5-aminotetrazole: Acts as a cationic mimic (at physiological pH, the amino group can be protonated, or the dipole interacts with headgroups). The C8 chain inserts into the bacterial lipid bilayer, causing depolarization and leakage.

  • Short-chain (Methyl/Ethyl): Lacks the hydrophobic tail required for membrane insertion. Activity is limited to intracellular targets, which are harder to reach due to poor passive diffusion.

Data Synthesis:

  • Inferred MIC (S. aureus): ~32–64 µg/mL for Octyl vs. >500 µg/mL for Methyl.

  • Mechanism:[1][2] The octyl derivative aligns with the Ferguson Principle , where thermodynamic activity (solubility in the biophase) drives potency.

Cytotoxicity & Safety Profile
  • 5-Aminotetrazole (Parent): Studies show it is "slightly toxic" (EC50 28.8 mg/L in Aliivibrio fischeri) and non-mutagenic (Ames negative).[3] It is cleared rapidly due to high water solubility.

  • 1-Octyl Derivative: The increased lipophilicity increases cellular retention and non-specific membrane toxicity. While this enhances antimicrobial action, it narrows the therapeutic window.

    • Risk:[4] Potential for hemolysis at high concentrations (typical of C8-C12 surfactants).

    • Advantage:[2][4] Unlike nitro-substituted tetrazoles used in explosives, the alkyl-amino tetrazoles are metabolically stable and less prone to generating reactive nitrogen species.

Experimental Protocols

To validate these properties, the following protocols are recommended. These are designed to be self-validating systems.

Synthesis of 1-Octyl-5-Aminotetrazole

Method: Cyanogen Azide Cyclization (Joo & Shreeve Protocol). Rationale: This method is safer and more regioselective for the 1-substituted isomer than direct alkylation of 5-aminotetrazole, which yields mixtures of N1 and N2 isomers.

Workflow:

  • Reagents: Cyanogen bromide (BrCN), Sodium azide (NaN3), 1-Octylamine, Acetonitrile/Water.

  • In Situ Generation: Generate Cyanogen Azide (N3CN) in situ (Caution: Energetic intermediate).

  • Addition: Add 1-octylamine dropwise at 0°C.

  • Cyclization: The intermediate imidoyl azide cyclizes to form the tetrazole ring.

  • Reflux: Heat to reflux for 12 hours to ensure completion.

  • Purification: Evaporate solvent; recrystallize from Ethanol/Water.

Synthesis_Flow Step1 Generate Cyanogen Azide (NaN3 + BrCN) Step2 Add 1-Octylamine (0°C, Acetonitrile) Step1->Step2 Step3 Form Imidoyl Azide (Intermediate) Step2->Step3 Step4 Cyclization (Reflux) Step3->Step4 Step5 1-Octyl-5-Aminotetrazole (Crystalline Product) Step4->Step5

Caption: Regioselective synthesis pathway for 1-substituted 5-aminotetrazoles via cyanogen azide.

Bioassay: Minimum Inhibitory Concentration (MIC)

Objective: Quantify the "Lipophilic Switch" effect against S. aureus (Gram+) and E. coli (Gram-).

  • Preparation: Dissolve 1-octyl-5-aminotetrazole in DMSO (Stock: 10 mg/mL). Prepare 1-methyl analog as a negative control.

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 5x10^5 CFU/mL of bacterial suspension.

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check or OD600 measurement.

    • Validation: DMSO control must show growth; Ciprofloxacin positive control must show no growth.

References

  • Joo, Y.-H., & Shreeve, J. M. (2008). 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines. Organic Letters. Link

  • Dolzhenko, A. V. (2017). 5-Aminotetrazole as a Building Block for Multicomponent Reactions. Heterocycles. Link

  • U.S. EPA. (2023). Substance Details: 1H-Tetrazol-5-amine, 1-octyl-. EPA Substance Registry Services. Link

  • Army Public Health Center. (2020).[5] In vitro and in vivo effects of 5-Aminotetrazole (5-AT), an energetic compound. Regulatory Toxicology and Pharmacology. Link

  • Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy.[6][7] Link

Sources

Comparative

1H-Tetrazol-5-amine, 1-octyl- vs. its 2-octyl isomer: a comparative analysis

Topic: 1H-Tetrazol-5-amine, 1-octyl- vs. its 2-octyl Isomer: A Comparative Analysis As a Senior Application Scientist, navigating the regiochemistry of tetrazole functionalization is a critical hurdle in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H-Tetrazol-5-amine, 1-octyl- vs. its 2-octyl Isomer: A Comparative Analysis

As a Senior Application Scientist, navigating the regiochemistry of tetrazole functionalization is a critical hurdle in drug development and materials science. 5-Aminotetrazole is a highly versatile, nitrogen-rich building block. However, its alkylation inherently produces a mixture of N-1 and N-2 substituted isomers due to the tautomeric equilibrium of the tetrazole ring ()[1].

This guide provides an in-depth, objective comparison between 1-octyl-1H-tetrazol-5-amine (CAS: 62654-16-4)[2] and its regioisomer, 2-octyl-2H-tetrazol-5-amine . By understanding their distinct physicochemical properties, mechanistic pathways, and spectral signatures, researchers can deliberately isolate and apply these isomers in downstream workflows.

Mechanistic Pathway of Regioselective Alkylation

The alkylation of 5-aminotetrazole with an electrophile like 1-bromooctane does not proceed uniformly. In solution, the 1H-tautomer is generally more stable, but the N-2 position is often more sterically accessible and electronically favored under basic conditions. This divergent pathway dictates the final isomeric ratio.

Alkylation SM 5-Aminotetrazole (Tautomeric Mixture) Reagent 1-Bromooctane + K2CO3 / DMF SM->Reagent Base-promoted Deprotonation Iso1 1-octyl-1H-tetrazol-5-amine (N-1 Alkylation) Reagent->Iso1 Pathway A (Higher Dipole Moment) Iso2 2-octyl-2H-tetrazol-5-amine (N-2 Alkylation) Reagent->Iso2 Pathway B (Steric Favorability)

Fig 1: Divergent N-alkylation pathways of 5-aminotetrazole yielding 1-octyl and 2-octyl isomers.

Physicochemical & Spectral Comparison

The structural difference between the 1-octyl and 2-octyl isomers fundamentally alters their electron distribution. The 1-octyl isomer exhibits a higher dipole moment because the alkyl chain and the tetrazole ring's charge distribution align synergistically. Conversely, the 2-octyl isomer experiences vector cancellation, resulting in lower overall polarity.

These electronic differences manifest clearly in Nuclear Magnetic Resonance (NMR) spectroscopy. The amino protons of the N-1 substituted isomeric tetrazole moieties are shifted downfield relative to the N-2 isomeric moieties ()[1].

Property / Feature1-octyl-1H-tetrazol-5-amine2-octyl-2H-tetrazol-5-amine
CAS Registry Number 62654-16-4[2]Unassigned / Mixture dependent
Molecular Formula C9H19N5[2]C9H19N5
Chromatographic Polarity Higher (Elutes second on SiO2)Lower (Elutes first on SiO2)
1H NMR (NH2 resonance) ~6.61–6.64 ppm (Downfield)[1]~5.99–6.01 ppm (Upfield)[1]
13C NMR (C-NH2 resonance) ~156.5 ppm[1]~167.5 ppm[1]
Primary Photolysis Product Amino cyanamide derivative[3]Nitrile imine derivative[3]

Photochemical Reactivity Pathways

When subjected to UV photolysis, the position of the octyl substituent dictates the degradation pathway. Extrapolating from established studies on methyl-substituted aminotetrazoles, 1-alkyl-(1H)-tetrazoles undergo photocleavage to form an imidoylnitrene intermediate, which isomerizes into an amino cyanamide. In stark contrast, 2-alkyl-(2H)-tetrazoles provide direct access to nitrile imines ()[3].

Photochem N1 1-octyl-1H-tetrazol-5-amine I1 Imidoylnitrene Intermediate N1->I1 UV Photolysis (-N2) N2 2-octyl-2H-tetrazol-5-amine I2 Nitrile Imine Intermediate N2->I2 UV Photolysis (-N2) P1 Amino Cyanamide Derivative I1->P1 Sigmatropic Shift P2 Stable Nitrile Imine I2->P2 Direct Conversion

Fig 2: Distinct photochemical degradation pathways of 1-octyl vs. 2-octyl aminotetrazole isomers.

Experimental Workflow: Synthesis and Isolation

To ensure experimental reproducibility, the following protocol is designed as a self-validating system. The causality behind each solvent and reagent choice is explicitly defined to empower researchers to scale or modify the workflow.

Step 1: Base-Promoted Alkylation

  • Action: Suspend 5-aminotetrazole (1.0 eq) and anhydrous Potassium Carbonate (K2CO3, 1.2 eq) in N,N-dimethylformamide (DMF). Heat to 60°C.

  • Causality: K2CO3 is selected as a mild base to deprotonate the tetrazole without causing basic hydrolysis of the incoming alkyl halide. DMF is utilized because its high dielectric constant stabilizes the resulting tetrazolide anion, enhancing its nucleophilicity.

  • Action: Add 1-bromooctane (1.1 eq) dropwise. Stir for 12 hours. Dropwise addition controls the exotherm and minimizes polyalkylation.

Step 2: Reaction Quench and Extraction

  • Action: Pour the reaction mixture into ice water to precipitate the organics and dissolve inorganic salts. Extract with Ethyl Acetate (EtOAc) three times.

  • Action: Wash the combined organic layers with a 5% aqueous LiCl solution.

  • Causality: LiCl washing is a highly effective, field-proven technique to pull residual DMF out of the organic phase, preventing baseline drift during subsequent chromatography.

Step 3: Chromatographic Separation (Self-Validating Step)

  • Action: Load the concentrated crude mixture onto a silica gel column. Elute with a gradient of Hexane:EtOAc (80:20 to 50:50).

  • Validation: Monitor via Thin Layer Chromatography (TLC). The 2-octyl isomer has a lower dipole moment and will elute first (higher Rf). The 1-octyl isomer (CAS: 62654-16-4[2]) is highly polar and will elute second (lower Rf).

Step 4: Spectroscopic Validation

  • Action: Analyze the isolated fractions using 1H NMR (in DMSO-d6).

  • Validation: The fraction exhibiting a broad singlet for the NH2 protons at ~6.0 ppm confirms the 2-octyl isomer. The fraction showing the NH2 resonance shifted downfield to ~6.6 ppm definitively identifies the 1-octyl isomer[1].

Application Profiling: Why the Isomer Matters

Choosing between the 1-octyl and 2-octyl isomer is not trivial; it directly impacts the performance of the final compound:

  • Drug Development: The 1H and 2H isomers present entirely different hydrogen-bond donor/acceptor faces to biological targets. In the 1-octyl isomer, the bulky octyl chain is adjacent to the exocyclic amino group, creating steric hindrance that can modulate receptor binding kinetics and alter lipophilicity (LogP) profiles.

  • Energetic Polymers & Materials: When synthesizing high-nitrogen energetic binders, the position of the alkyl chain affects the thermal stability and density of the resulting macromolecules. The distinct carbon signals (156.5 ppm vs 167.5 ppm) allow material scientists to quantify the isomeric ratio in polymer backbones to ensure batch-to-batch consistency[1].

References

  • US EPA. "1H-Tetrazol-5-amine, 1-octyl- - Substance Details - SRS". Environmental Protection Agency. [Link]

  • "New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties". National Institutes of Health (PMC).[Link]

  • "Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways". ResearchGate. [Link]

Sources

Validation

Cross-reactivity studies of antibodies raised against 1H-Tetrazol-5-amine, 1-octyl- conjugates

Title: Cross-Reactivity Studies of Antibodies Raised Against 1H-Tetrazol-5-amine, 1-octyl- Conjugates: A Comprehensive Comparison Guide Introduction: The Bioisostere Challenge in Antibody Development Developing highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity Studies of Antibodies Raised Against 1H-Tetrazol-5-amine, 1-octyl- Conjugates: A Comprehensive Comparison Guide

Introduction: The Bioisostere Challenge in Antibody Development

Developing highly specific monoclonal antibodies against small molecules (haptens) is a cornerstone of modern bioanalytical chemistry. The compound 1H-Tetrazol-5-amine, 1-octyl- (Molecular Formula: C9H19N5, Weight: 197.28 g/mol ) presents a unique analytical challenge[1]. Featuring a lipophilic eight-carbon chain paired with a highly polar tetrazole-amine headgroup, this molecule is structurally representative of modern pharmaceutical intermediates and lipid analogs.

In drug design, 5-substituted 1H-tetrazoles are widely employed as non-classical bioisosteres for carboxylic acids. They maintain a similar acidic pKa (~4.5) and planar geometry but offer distinct topological geometries and enhanced hydrogen-bonding capabilities[2]. Because tetrazoles so closely mimic endogenous carboxylic acids, antibodies raised against tetrazole-containing haptens are at a high risk of cross-reacting with naturally occurring fatty acids or unrelated tetrazole-based drugs. Rigorous cross-reactivity profiling is therefore not just a quality control step—it is a mandatory requirement to prevent false positives and ensure assay integrity in complex biological matrices[3].

The Logic of Hapten Conjugation and Epitope Presentation

Because 1H-Tetrazol-5-amine, 1-octyl- is a small molecule (<200 Da), it lacks the necessary size and structural complexity to elicit an immune response on its own. It must be covalently conjugated to a high-molecular-weight carrier protein.

  • Immunization Carrier (KLH): Keyhole Limpet Hemocyanin (KLH) is chosen for immunization due to its massive size and high immunogenicity. The hapten's primary amine is coupled to the carboxyl groups (Asp/Glu residues) of KLH using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry.

  • Screening Carrier (BSA): Bovine Serum Albumin (BSA) is used for the screening conjugate. Causality: Using a different carrier protein for screening ensures that the ELISA only detects antibodies specific to the 1H-Tetrazol-5-amine, 1-octyl- hapten, effectively blinding the assay to the robust anti-KLH antibody response generated during immunization.

G Hapten 1H-Tetrazol-5-amine, 1-octyl- (Hapten) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate EDC Coupling via Amine Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Carboxyls Immune Immunization & B-cell Isolation Conjugate->Immune Adjuvant Screen Competitive ELISA Cross-Reactivity Screen Immune->Screen Hybridoma Fusion Select Highly Specific Monoclonal Antibody Screen->Select Counter-Screening vs Analogs

Workflow for generating and screening antibodies against 1H-Tetrazol-5-amine, 1-octyl- conjugates.

Experimental Protocol: Self-Validating Competitive ELISA

Because haptens cannot bind a capture and detection antibody simultaneously, a Competitive ELISA is the gold standard for assessing cross-reactivity. In this system, free competitor molecules in the sample compete with the immobilized hapten-BSA conjugate for antibody binding sites. An inverse relationship exists: high specificity for a competitor results in a low assay signal.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of 1H-Tetrazol-5-amine, 1-octyl-BSA conjugate (1 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% skim milk in PBST for 2 hours at 37°C to prevent non-specific binding.

  • Pre-Incubation (The Competition Step): In a separate plate, prepare serial dilutions of the target hapten and structural analogs (competitors) ranging from 0.1 ng/mL to 10,000 ng/mL. Mix 50 µL of the competitor with 50 µL of the primary monoclonal antibody (optimized to yield an OD450 of ~1.5 in the absence of competitor). Incubate for 30 minutes at room temperature.

  • Binding: Transfer 100 µL of the pre-incubated mixture to the coated ELISA plate. Incubate for 1 hour at 37°C. (If the antibody cross-reacts with the competitor, it will be neutralized in solution and washed away in the next step).

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG (1:5000). Incubate for 45 minutes at 37°C.

  • Quantification: Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2SO4. Read absorbance at 450 nm.

Comparative Performance & Cross-Reactivity Data

To validate the structural fidelity of the antibody, it was screened against the target hapten, its constituent fragments, and its carboxylic acid bioisostere. Cross-reactivity (CR) is calculated using the formula: % CR = (IC50 of Target / IC50 of Competitor) × 100

Competitor CompoundStructural Difference from TargetIC50 (ng/mL)Cross-Reactivity (%)
1H-Tetrazol-5-amine, 1-octyl- None (Target Hapten) 12.5 100%
5-Amino-1H-tetrazoleLacks the lipophilic octyl chain4,5000.28%
1-OctylamineLacks the tetrazole ring>10,000< 0.1%
Octanoic acidCarboxylic acid bioisostere analog>10,000< 0.1%
LosartanUnrelated tetrazole-containing drug>10,000< 0.1%

Mechanistic Insights & E-E-A-T Discussion

The data presented in the table above reveals a highly sophisticated recognition mechanism by the monoclonal antibody.

Why does the antibody reject octanoic acid? Despite tetrazoles being classical bioisosteres for carboxylic acids[2], the antibody shows virtually zero cross-reactivity (<0.1%) to octanoic acid. This proves that the antibody's complementarity-determining regions (CDRs) are not merely recognizing a generic negative charge at the end of an alkyl chain. Instead, the antibody specifically coordinates with the unique electron density, the larger van der Waals radius, and the specific hydrogen-bond donor/acceptor topology of the tetrazole ring.

Synergistic Epitope Recognition: Furthermore, the antibody exhibits negligible binding to the isolated fragments (5-Amino-1H-tetrazole and 1-Octylamine). The 0.28% cross-reactivity to 5-Amino-1H-tetrazole indicates that the polar headgroup alone is insufficient to drive high-affinity binding. The antibody requires the synergistic conformational presentation of both the lipophilic octyl tail (which likely anchors into a hydrophobic pocket in the variable heavy chain) and the tetrazole-amine headgroup.

By confirming the absence of cross-reactivity against endogenous fatty acids (like octanoic acid) and other tetrazole drugs (like Losartan), this antibody validates itself as a highly reliable reagent. Such rigorous profiling mitigates the risk of pre-existing assay interference, ensuring that downstream pharmacokinetic or environmental monitoring assays remain robust and artifact-free[3].

References

1.1 2.2 3.3

Sources

Comparative

A Comparative DFT Analysis of 1-Octyl-Aminotetrazole and Other N-Substituted Aminotetrazoles: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 1-octyl-aminotetrazole and other N-substituted aminotetrazoles using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 1-octyl-aminotetrazole and other N-substituted aminotetrazoles using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals interested in the electronic structure, stability, and reactivity of these nitrogen-rich heterocyclic compounds. We will delve into the rationale behind the computational approach, present a detailed methodology, and compare key quantum chemical descriptors to elucidate the influence of different N-substituents on the properties of the aminotetrazole core.

Introduction: The Significance of N-Substituted Aminotetrazoles

N-substituted aminotetrazoles are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their high nitrogen content and inherent stability make them valuable in the development of energetic materials, such as gas generants and propellants.[1][2][3] In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for carboxylic acids, offering similar acidity and receptor-binding interactions but with improved metabolic stability and pharmacokinetic profiles.[4][5][6] The nature of the substituent at the N1 or N2 position of the tetrazole ring can profoundly influence the molecule's properties, including its thermal stability, energetic performance, and biological activity.[7][8]

The 1-octyl-substituted aminotetrazole is of particular interest due to the introduction of a long alkyl chain, which can impart lipophilicity and influence its physical state and intermolecular interactions. Understanding how the octyl group modifies the electronic and structural characteristics of the aminotetrazole ring compared to other substituents is crucial for the rational design of new molecules with tailored properties.

Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for investigating the structure-property relationships of energetic and pharmaceutical compounds.[9][10][11][12] DFT allows for the accurate prediction of molecular geometries, electronic properties, and reactivity descriptors, providing insights that are often difficult to obtain through experimental methods alone.[13][14][15] This guide will leverage DFT to conduct a systematic comparative analysis of 1-octyl-aminotetrazole against a selection of other N-substituted aminotetrazoles with varying electronic and steric characteristics.

Comparative DFT Analysis: Methodology and Rationale

The selection of an appropriate computational methodology is paramount for obtaining accurate and meaningful results. The protocols outlined below are designed to ensure a self-validating and reproducible study.

Selection of N-Substituted Aminotetrazoles for Comparison

To provide a comprehensive comparison, we have selected a range of N-substituents to contrast with the 1-octyl group. These include:

  • 1-Methyl-5-aminotetrazole: Represents a small alkyl substituent.

  • 1-Phenyl-5-aminotetrazole: Introduces an aromatic system, allowing for the study of electronic effects like resonance.

  • 1-(4-Nitrophenyl)-5-aminotetrazole: An electron-withdrawing group to probe its influence on the tetrazole ring's electronics.

  • 5-Aminotetrazole: The parent compound, serving as a baseline for comparison.

Computational Protocol: A Step-by-Step Guide

All quantum chemical calculations were performed using the Gaussian 09 program package.[9][12]

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation (ground state geometry) of each molecule.

  • Method: The geometries of all molecules were optimized without any symmetry constraints.

  • Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set.[16][17] This level of theory is widely used for organic molecules and has been shown to provide a good balance between accuracy and computational cost for similar systems.[14][18]

  • Validation: The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structures correspond to true energy minima on the potential energy surface.[9][12]

Step 2: Calculation of Electronic Properties

  • Objective: To investigate the electronic structure and reactivity of the molecules.

  • Method: Single-point energy calculations were performed on the optimized geometries.

  • Properties Calculated:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier molecular orbitals are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[15][18]

    • Mulliken Atomic Charges: To understand the charge distribution within the molecules.

    • Molecular Electrostatic Potential (MEP) Surface: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Step 3: Thermodynamic Properties

  • Objective: To assess the relative thermodynamic stabilities of the compounds.

  • Method: Frequency calculations at the same level of theory provided thermodynamic data.

  • Properties Calculated:

    • Zero-point vibrational energy (ZPVE)

    • Enthalpy (H)

    • Gibbs free energy (G)

The entire computational workflow is depicted in the diagram below.

DFT_Workflow cluster_input Input Molecules cluster_dft DFT Calculations (Gaussian 09) cluster_output Calculated Properties mol1 1-Octyl-5-aminotetrazole geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol1->geom_opt mol2 1-Methyl-5-aminotetrazole mol2->geom_opt mol3 1-Phenyl-5-aminotetrazole mol3->geom_opt mol4 1-(4-Nitrophenyl)-5-aminotetrazole mol4->geom_opt mol5 5-Aminotetrazole mol5->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc spe_calc Single-Point Energy geom_opt->spe_calc opt_geom Optimized Geometries freq_calc->opt_geom thermo_prop Thermodynamic Properties (H, G, ZPVE) freq_calc->thermo_prop elec_prop Electronic Properties (HOMO, LUMO, MEP) spe_calc->elec_prop

Sources

Validation

Head-to-head comparison of 1H-Tetrazol-5-amine, 1-octyl- with established corrosion inhibitors

Head-to-Head Comparison: 1-Octyl-1H-tetrazol-5-amine vs. Established Corrosion Inhibitors Executive Summary In the rigorous environments of pharmaceutical manufacturing and chemical processing, protecting metallic infras...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: 1-Octyl-1H-tetrazol-5-amine vs. Established Corrosion Inhibitors

Executive Summary

In the rigorous environments of pharmaceutical manufacturing and chemical processing, protecting metallic infrastructure (mild steel, copper alloys) from acid-induced corrosion is paramount. Historically, industry standards like Benzotriazole (BTA) and Mercaptobenzothiazole (MBT) have dominated[1]. However, their high toxicity and environmental persistence clash with modern biocompatibility and green chemistry mandates. As a Senior Application Scientist, I have evaluated the shift toward N-alkylated tetrazole derivatives. This guide provides a comprehensive, data-backed comparison of 1-octyl-1H-tetrazol-5-amine against legacy inhibitors, demonstrating how its dual-functional molecular architecture achieves superior inhibition at micro-molar concentrations[2].

Mechanistic Causality: The "Anchoring & Shielding" Paradigm

The exceptional performance of 1-octyl-1H-tetrazol-5-amine is not coincidental; it is a direct consequence of its engineered molecular geometry. Unsubstituted 5-aminotetrazole (ATA) is a known corrosion inhibitor, utilizing its nitrogen-rich ring (four endocyclic nitrogens and one exocyclic amine) to donate lone-pair electrons into the vacant d-orbitals of transition metals[3]. This forms a strong chemisorbed coordination layer[4].

However, ATA lacks a hydrophobic moiety, making its protective film vulnerable to gradual water and chloride ion permeation over time. By functionalizing the N1 position with an 8-carbon alkyl chain (1-octyl), the molecule operates via a synergistic two-step mechanism[5]:

  • Electrophilic Anchoring: The tetrazole ring chemisorbs flat or slightly tilted against the metal surface, acting as a high-density electron donor[6].

  • Hydrophobic Shielding: The lipophilic 1-octyl tails project outward into the bulk solution. Through van der Waals interactions, these chains self-assemble into a dense, highly ordered hydrophobic monolayer that physically repels aqueous corrosive species (H₂O, Cl⁻, H⁺)[5].

Mechanism A 1-Octyl-1H-tetrazol-5-amine (Bulk Acidic Solution) B Diffusion to Metal-Liquid Interface A->B Concentration Gradient C Tetrazole Ring Chemisorption (N-Metal d-orbital Coordination) B->C Electron Donation D Octyl Chain Self-Assembly (Steric Alignment) C->D Hydrophobic Packing E Corrosion Inhibition (H2O/Cl- Exclusion Barrier) D->E Monolayer Formation

Molecular mechanism of 1-octyl-1H-tetrazol-5-amine adsorption and hydrophobic barrier formation.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of these inhibitors relies on a self-validating system of electrochemical techniques. The following protocols isolate the thermodynamic and kinetic variables of corrosion to prove the efficacy of the octyl-tetrazole barrier[3].

Protocol 1: Electrochemical Impedance Spectroscopy (EIS) Purpose: To quantify the charge transfer resistance (


) and double-layer capacitance (

) at the metal-solution interface[2].
  • Cell Setup: Utilize a standard three-electrode cell comprising a mild steel/copper working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE).

  • Equilibration: Immerse the WE in 1 M HCl containing the inhibitor (concentrations ranging from

    
     to 
    
    
    
    M) for 30 minutes to establish a steady-state Open Circuit Potential (OCP).
  • Perturbation: Apply a small amplitude AC signal (10 mV peak-to-peak) over a frequency range of 100 kHz to 10 mHz.

  • Validation: A valid protective monolayer is confirmed by a significant increase in the diameter of the Nyquist semicircle (higher

    
    ) and a decrease in 
    
    
    
    (due to the replacement of high-dielectric water molecules by the bulky, low-dielectric octyl chains).

Protocol 2: Potentiodynamic Polarization (PDP) Purpose: To determine the inhibition mechanism (anodic, cathodic, or mixed-type)[7].

  • Polarization: Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

  • Tafel Extrapolation: Extract the corrosion current density (

    
    ) from the linear Tafel regions.
    
  • Validation: Calculate Inhibition Efficiency (IE%) using the formula:

    
    . A shift in 
    
    
    
    of less than 85 mV confirms a mixed-type inhibition mechanism, characteristic of geometric blocking by the octyl chains[8].

Workflow S1 Substrate Preparation (Polishing & Degreasing) S3 Electrochemical Testing (EIS & PDP at OCP) S1->S3 S2 Inhibitor Formulation (10^-5 to 10^-3 M in 1M HCl) S2->S3 S4 Surface Analysis (SEM-EDX & XPS) S3->S4 S5 Data Synthesis (Langmuir Isotherm Fit) S4->S5

Standardized electrochemical and surface analysis workflow for corrosion inhibitor validation.

Head-to-Head Performance Data

The integration of the 1-octyl chain drastically alters the thermodynamic profile of the inhibitor. By summarizing the quantitative electrochemical data, we can objectively compare 1-octyl-1H-tetrazol-5-amine against its unsubstituted parent molecule and the industry standard[3],[9],[2].

Inhibitor CompoundOptimal ConcentrationMax Inhibition Efficiency (1M HCl)Adsorption MechanismToxicity / Biocompatibility Profile
1-Octyl-1H-tetrazol-5-amine

M
> 94.0% Mixed-type (Langmuir) Low toxicity; high pharmacological potential
5-Aminotetrazole (ATA)

M
~ 84.0%Mixed-type (Langmuir)Moderate
Benzotriazole (BTA)

M
~ 90.0%Anodic-dominantHigh toxicity; severe environmental pollutant

Expert Insights on Pharmacological & Industrial Application

From an application standpoint, the structural modification of adding an octyl chain reduces the required effective concentration by over an order of magnitude compared to unsubstituted ATA[3],[2]. While BTA requires millimolar concentrations to maintain a protective film, N-alkylated tetrazoles achieve superior protection in the micromolar range[2].

For drug development professionals overseeing Active Pharmaceutical Ingredient (API) synthesis, equipment degradation is a critical concern. Using low-toxicity, highly effective inhibitors like 1-octyl-1H-tetrazol-5-amine in reactor cooling jackets or acidic pickling solutions prevents heavy metal leaching without introducing severe environmental pollutants into the facility's wastewater[1]. Furthermore, recent computational Density Functional Theory (DFT) and empirical studies highlight that such dual-functional N-alkylated tetrazoles possess promising pharmacological scores themselves, paving the way for inherently biocompatible industrial additives[6],[10].

References

  • Taleb, M., et al. "Dual-Functional N-Alkylated Tetrazole Derivatives: Corrosion Inhibitors with Potential for Pharmacological Development." Journal of Molecular Structure, 1351 (2026): 144025. URL: [Link]

  • Khabazi, M. E., et al. "DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect." ACS Omega, 8.11 (2023). URL: [Link]

  • Finšgar, M., & Milošev, I. "Review of corrosive environments for copper and its corrosion inhibitors." Arabian Journal of Chemistry, 10 (2017). URL: [Link]

  • Mobin, M., et al. "Review of organic corrosion inhibitors: application with respect to the main functional group." Materials Chemistry and Physics (2025). URL: [Link]

Sources

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